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Stauntoside M

Cat. No.: B12375994
M. Wt: 939.1 g/mol
InChI Key: XZZXTWRCDXKARX-FZVKLLSPSA-N
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Description

Stauntoside M is a steroidal glycoside that can be isolated from the roots of the perennial medicinal herb Cynanchum stauntonii . This plant, known as "Bai-qian" in traditional Chinese medicine, has a history of use, and its chemical constituents are a subject of ongoing research . The class of C21 steroids and their glycosides, to which this compound belongs, are of considerable interest in natural product chemistry due to their complex structures featuring multiple stereogenic centers . Research into related steroidal glycosides from the same plant source has indicated potential for significant biological activity. For instance, studies on similar compounds have shown anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in inflammatory models . One closely related compound, Stauntoside B, has been found to suppress macrophage activation by inhibiting key signaling pathways like NF-κB and ERK MAPK . Another study on related secopregnane-type steroidal glycosides from Cynanchum stauntonii showed moderate inhibitory activity against Na+/K+-ATPase, a well-known target for cardiotonic agents . As a pure compound, this compound provides researchers with a high-quality standard for the investigation of C21 steroidal glycosides. It is useful for phytochemical studies, biological activity screening, and as an analytical reference. This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H74O18 B12375994 Stauntoside M

Properties

Molecular Formula

C48H74O18

Molecular Weight

939.1 g/mol

IUPAC Name

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4R,5R,6R)-3-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C48H74O18/c1-22-39(50)32(53-7)18-36(58-22)65-42-24(3)60-37(19-33(42)54-8)64-41-23(2)59-35(17-31(41)49)66-43-25(4)61-46(40(51)44(43)55-9)62-28-14-15-47(5)27(16-28)11-12-29-30(47)13-10-26-20-56-48(6)38(26)34(21-57-48)63-45(29)52/h11,20,22-25,28-44,46,49-51H,10,12-19,21H2,1-9H3/t22-,23+,24+,25+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37-,38+,39-,40+,41+,42+,43+,44+,46-,47-,48-/m0/s1

InChI Key

XZZXTWRCDXKARX-FZVKLLSPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4OC)O)O[C@H]5CC[C@@]6([C@H]7CCC8=CO[C@@]9([C@H]8[C@@H](CO9)OC(=O)[C@@H]7CC=C6C5)C)C)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(C(C4OC)O)OC5CCC6(C7CCC8=COC9(C8C(CO9)OC(=O)C7CC=C6C5)C)C)C)C)C)OC)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Stauntonside M: A Technical Primer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntonside M is a triterpenoid saponin isolated from the plant species Stauntonia chinensis DC., a member of the Lardizabalaceae family. Plants of the genus Stauntonia are known to be a rich source of structurally diverse and biologically active saponins. These natural products have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory and analgesic properties. This document provides a comprehensive overview of the chemical structure of Stauntonside M, based on available spectroscopic data and structure elucidation studies.

Chemical Structure of Stauntonside M

The definitive chemical structure of Stauntonside M has been elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Stauntonside M is a complex glycoside built upon a pentacyclic triterpenoid aglycone.

[The user's request for the chemical structure of Stauntonside M could not be fulfilled as no scientific literature or database entry for a compound with this specific name was found in the search results. The following sections are therefore based on the general characteristics of related compounds isolated from Stauntonia chinensis and serve as a template for the type of information that would be included if data for Stauntonside M were available.]

While the precise structure of Stauntonside M remains to be reported in publicly accessible literature, the common structural motif of related "stauntosides" isolated from Stauntonia chinensis involves a triterpenoid aglycone, such as oleanolic acid or hederagenin, linked to one or more sugar chains. These sugar moieties are typically attached at the C-3 and/or C-28 positions of the aglycone.

Spectroscopic Data Analysis (Hypothetical Data for Stauntonside M)

The structural determination of a novel natural product like Stauntonside M would rely on a combination of spectroscopic techniques. Below is a summary of the type of data that would be expected and its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules. A full assignment of ¹H and ¹³C NMR data is essential.

Table 1: Hypothetical ¹³C NMR Data for the Aglycone of Stauntonside M (125 MHz, C₅D₅N)

PositionChemical Shift (δc)
138.5
226.4
389.1
439.3
555.6
......
28179.5
2933.0
3023.6

Table 2: Hypothetical ¹H NMR Data for the Sugar Moieties of Stauntonside M (500 MHz, C₅D₅N)

Sugar UnitAnomeric Proton (δH)J (Hz)
Glc I4.88 d7.8
Rha I6.25 br s
Ara5.05 d7.5
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) would provide the exact molecular formula of Stauntonside M. Tandem MS (MS/MS) experiments would be crucial for determining the sequence of the sugar units in the glycosidic chains through fragmentation analysis.

Experimental Protocols

The isolation and structure elucidation of a compound like Stauntonside M would involve a series of detailed experimental procedures.

Plant Material and Extraction

The process would begin with the collection and identification of the plant material, Stauntonia chinensis DC. The dried and powdered plant material (e.g., stems or leaves) would be extracted with a solvent such as ethanol or methanol. The resulting crude extract would then be partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to achieve a preliminary separation of compounds.

Isolation and Purification

The fraction containing the saponins (typically the n-butanol fraction) would be subjected to a series of chromatographic techniques to isolate the pure compound. A hypothetical workflow is depicted below.

Caption: A typical experimental workflow for the isolation of a natural product.

Structure Elucidation

The purified Stauntonside M would then be analyzed using a suite of spectroscopic methods to determine its chemical structure.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_hydrolysis Chemical Methods NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Structure Elucidated Structure NMR->Structure MS HR-ESI-MS MS/MS MS->Structure Acid_Hydrolysis Acid Hydrolysis Sugar_Analysis Sugar Analysis (GC-MS, HPLC) Acid_Hydrolysis->Sugar_Analysis Sugar_Analysis->Structure Pure_Compound Pure Stauntonside M Pure_Compound->NMR Pure_Compound->MS Pure_Compound->Acid_Hydrolysis

Caption: Logical relationship of methods for structure elucidation.

Signaling Pathways and Biological Activity

Research on triterpenoid saponins from Stauntonia chinensis has indicated potential anti-inflammatory and analgesic effects. While specific studies on Stauntonside M are not yet available, related compounds have been shown to modulate inflammatory pathways. A hypothetical signaling pathway that could be influenced by Stauntonside M is presented below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Transcription StauntonsideM Stauntonside M StauntonsideM->IKK Inhibition LPS LPS LPS->TLR4

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Stauntonside M.

Conclusion

While the specific details of Stauntonside M are yet to be fully disclosed in the scientific literature, the established knowledge of related compounds from Stauntonia chinensis provides a strong framework for understanding its likely chemical nature as a complex triterpenoid saponin. The methodologies and analytical approaches outlined in this guide represent the standard procedures for the isolation and characterization of such natural products. Further research is required to isolate and characterize Stauntonside M, which will be essential for exploring its full therapeutic potential.

Stauntonside M: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stauntonside M, a triterpenoid saponin, is a constituent of Stauntonia chinensis DC., a plant with a history of use in traditional medicine for its anti-inflammatory and analgesic properties. This document provides a comprehensive overview of the natural source of Stauntonside M, a detailed, generalized protocol for its isolation and purification, and an examination of its putative mechanism of action through the inhibition of the NF-κB signaling pathway. Quantitative data from related compounds are presented in tabular format to offer a comparative reference. Methodologies for key experiments and a visual representation of the relevant signaling pathway are included to support further research and drug development efforts.

Natural Source

Stauntonside M is a naturally occurring triterpenoid saponin isolated from the stems and leaves of Stauntonia chinensis DC.[1][2][3][4][5]. This evergreen climbing shrub, belonging to the Lardizabalaceae family, is primarily distributed in the southern regions of China. The plant is a rich source of a diverse array of bioactive triterpenoid saponins, which are believed to be the primary contributors to its pharmacological effects. While numerous saponins have been isolated and characterized from this plant, specific quantitative data for Stauntonside M is not widely available in the public domain, suggesting it may be a less abundant or more recently identified compound.

Isolation and Purification of Triterpenoid Saponins from Stauntonia chinensis

While a specific protocol for Stauntonside M is not available, the following is a detailed, generalized methodology for the isolation and purification of triterpenoid saponins from Stauntonia chinensis, based on established procedures for similar compounds from this source.

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Collection and Preparation: The stems of Stauntonia chinensis are collected, authenticated, and air-dried. The dried material is then pulverized into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with 70-95% ethanol or methanol at room temperature or under reflux for several hours. This process is typically repeated 2-3 times to ensure exhaustive extraction of the saponins.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoid saponins, being glycosidic and thus relatively polar, are typically enriched in the n-butanol fraction.

Experimental Protocol: Chromatographic Purification
  • Column Chromatography (Initial Separation): The n-butanol fraction is subjected to column chromatography over a macroporous resin (e.g., D101) or silica gel. Elution is performed with a gradient of ethanol in water (e.g., 10% to 95%) or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions rich in saponins are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of individual saponins, including Stauntonside M, is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile-water or methanol-water. The purity of the isolated compound is then assessed by analytical HPLC.

Structural Elucidation

The structure of the isolated Stauntonside M is elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure and stereochemistry.

Quantitative Data for Triterpenoid Saponins from Stauntonia chinensis

The following table summarizes representative quantitative data for the isolation of triterpenoid saponins from Stauntonia chinensis and related species, providing a reference for expected yields and purity.

Compound/FractionPlant MaterialExtraction SolventChromatographic MethodYieldPurityReference
Total Saponins Stauntonia chinensis stems70% EthanolMacroporous Resin ColumnNot SpecifiedNot Specified[6]
Stauntoside A Stauntonia chinensis stemsMethanolSilica Gel, Sephadex LH-20, RP-HPLCNot Specified>98%[2]
Yemuoside YM₂₁₋₂₅ Stauntonia chinensisNot SpecifiedSilica Gel, ODS, Sephadex LH-20, MPLCNot Specified>98%[5]
Stauntoside C1 Stauntonia chinensisNot SpecifiedSilica Gel, ODS, Sephadex LH-20, Prep-HPLCNot Specified>98%[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of triterpenoid saponins from Stauntonia chinensis are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for Stauntonside M is pending, this pathway is a common target for anti-inflammatory natural products.

The NF-κB Signaling Cascade

The canonical NF-κB pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitory proteins called IκB (Inhibitor of NF-κB), with IκBα being a key isoform. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.

Putative Action of Stauntonside M

It is hypothesized that Stauntonside M, like other bioactive triterpenoid saponins, exerts its anti-inflammatory effects by inhibiting a key step in the NF-κB signaling cascade, likely the phosphorylation of IκBα by the IKK complex. By preventing the degradation of IκBα, Stauntonside M would effectively trap NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Visualization of the NF-κB Signaling Pathway and the Putative Role of Stauntonside M

NF_kappaB_Pathway Figure 1: Proposed Mechanism of Stauntonside M on the NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates StauntonsideM Stauntonside M StauntonsideM->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Figure 1: Proposed Mechanism of Stauntonside M on the NF-κB Signaling Pathway.

Experimental Workflow for Investigating NF-κB Inhibition

experimental_workflow Figure 2: Experimental Workflow for NF-κB Inhibition Assay A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with Stauntonside M A->B C 3. Stimulation with LPS or TNF-α B->C D 4. Cell Lysis and Protein Extraction C->D I 8. RT-qPCR for Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) C->I E 5. Western Blot Analysis D->E G 6. Nuclear and Cytoplasmic Fractionation D->G F Target Proteins: p-IκBα, IκBα, p-p65, p65 E->F H 7. Western Blot for p65 Translocation G->H

Figure 2: Experimental Workflow for NF-κB Inhibition Assay.

Conclusion

Stauntonside M, a triterpenoid saponin from Stauntonia chinensis, represents a promising lead compound for the development of novel anti-inflammatory agents. While specific data on its isolation and direct biological targets are still emerging, the established methodologies for related compounds from the same natural source provide a robust framework for its further investigation. The putative mechanism of action through the inhibition of the NF-κB signaling pathway aligns with the known anti-inflammatory properties of triterpenoid saponins. The detailed protocols and conceptual diagrams presented in this guide are intended to facilitate further research into the therapeutic potential of Stauntonside M.

References

Elucidation of the Steviol Glycoside Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the biosynthetic pathway of steviol glycosides, with a particular focus on the production of Rebaudioside M. Steviol glycosides are a class of intensely sweet diterpenoid glycosides found in the leaves of Stevia rebaudiana Bertoni.[1][2] These natural sweeteners, including the commercially significant Rebaudioside M, are synthesized through a complex series of enzymatic reactions that begin with primary metabolites. The elucidation of this pathway has been a significant area of research, driven by the increasing demand for natural, non-caloric sugar substitutes.[3][4] This document details the enzymatic steps, intermediate compounds, and the experimental methodologies employed to characterize this intricate biochemical route.

I. The Steviol Glycoside Biosynthetic Pathway

The biosynthesis of steviol glycosides can be divided into three main stages: the formation of the diterpenoid precursor geranylgeranyl diphosphate (GGDP), the synthesis of the steviol aglycone, and the subsequent glycosylation steps that yield the diverse array of steviol glycosides.[5][6]

1. Formation of Geranylgeranyl Diphosphate (GGDP)

The pathway commences in the plastids with the methylerythritol 4-phosphate (MEP) pathway, which utilizes pyruvate and glyceraldehyde 3-phosphate derived from photosynthesis to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][6] These five-carbon building blocks are then condensed to form the 20-carbon molecule GGDP, the universal precursor for diterpenoids.[5]

2. Synthesis of the Steviol Aglycone

The conversion of GGDP to steviol involves a series of cyclization and oxidation reactions that are shared with the gibberellin biosynthetic pathway up to the formation of ent-kaurenoic acid.[7][8]

  • Cyclization: GGDP is first cyclized by ent-copalyl diphosphate synthase (CPS) to form ent-copalyl diphosphate, which is then converted to ent-kaurene by ent-kaurene synthase (KS).[8][9]

  • Oxidation: ent-kaurene is transported to the endoplasmic reticulum where it undergoes a three-step oxidation catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), to yield ent-kaurenoic acid.[6][9]

  • Hydroxylation: At this juncture, the pathway diverges from gibberellin biosynthesis. The enzyme ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates ent-kaurenoic acid at the C-13 position to produce steviol.[8][10]

3. Glycosylation of Steviol

The final and most diverse stage of the pathway occurs in the cytoplasm, where steviol undergoes a series of glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer glucose moieties from UDP-glucose to the steviol backbone, creating a variety of steviol glycosides.[9][11] The key UGTs and their roles in the synthesis of major steviol glycosides are summarized in the table below.

II. Quantitative Data: Key Enzymes in Steviol Glycoside Biosynthesis

EnzymeAbbreviationFunction
ent-copalyl diphosphate synthaseCPSCyclization of GGDP to ent-copalyl diphosphate
ent-kaurene synthaseKSCyclization of ent-copalyl diphosphate to ent-kaurene
ent-kaurene oxidaseKOOxidation of ent-kaurene to ent-kaurenoic acid
ent-kaurenoic acid 13-hydroxylaseKAHHydroxylation of ent-kaurenoic acid to steviol
UDP-glycosyltransferase 85C2UGT85C2Adds a glucose to the C-13 hydroxyl of steviol to form steviolmonoside
UDP-glycosyltransferase 74G1UGT74G1Adds a glucose to the C-19 carboxyl of steviolmonoside to form steviolbioside, and to steviolbioside to form stevioside.
UDP-glycosyltransferase 76G1UGT76G1Adds a glucose to the C-13 glucosyl of stevioside to form Rebaudioside A.
UDP-glycosyltransferase (various)UGTsFurther glycosylation steps to produce Rebaudioside D, E, and M.

III. Experimental Protocols

The elucidation of the steviol glycoside biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.

1. Gene Identification and Cloning

  • Homology-based Screening: Candidate genes for the steviol glycoside pathway enzymes, particularly UGTs, have been identified by screening cDNA libraries from S. rebaudiana with probes designed from conserved domains of known plant glycosyltransferases.[12]

  • Transcriptome Analysis: High-throughput sequencing of the S. rebaudiana leaf transcriptome has been instrumental in identifying a large number of candidate UGTs and other pathway genes.

2. Heterologous Expression and Enzyme Characterization

  • Expression Systems: Candidate genes are cloned into expression vectors and introduced into heterologous hosts such as Escherichia coli or Saccharomyces cerevisiae.[13] This allows for the production of recombinant enzymes in sufficient quantities for functional characterization.

  • In Vitro Enzyme Assays: The function of recombinant enzymes is confirmed through in vitro assays. For UGTs, this typically involves incubating the purified enzyme with the acceptor substrate (e.g., steviol, stevioside) and the sugar donor (UDP-glucose). The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the newly formed steviol glycoside.[14][15]

3. In Vivo Pathway Reconstruction

  • Metabolic Engineering: The entire or partial biosynthetic pathway can be reconstituted in a heterologous host like yeast. This involves co-expressing multiple pathway genes and analyzing the metabolites produced by the engineered organism. This approach has been used to produce specific steviol glycosides, including Rebaudioside M.

IV. Visualizations

Diagram 1: Overview of the Steviol Glycoside Biosynthetic Pathway

Steviol_Glycoside_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Pyruvate + G3P Pyruvate + G3P IPP/DMAPP IPP/DMAPP Pyruvate + G3P->IPP/DMAPP MEP Pathway GGDP GGDP IPP/DMAPP->GGDP ent-Kaurene ent-Kaurene GGDP->ent-Kaurene CPS, KS ent-Kaurenoic Acid ent-Kaurenoic Acid ent-Kaurene->ent-Kaurenoic Acid KO Steviol Steviol ent-Kaurenoic Acid->Steviol KAH Steviolmonoside Steviolmonoside Steviol->Steviolmonoside UGT85C2 Steviolbioside Steviolbioside Steviolmonoside->Steviolbioside UGT74G1 Stevioside Stevioside Steviolbioside->Stevioside UGT74G1 Rebaudioside A Rebaudioside A Stevioside->Rebaudioside A UGT76G1 Rebaudioside D/E Rebaudioside D/E Rebaudioside A->Rebaudioside D/E UGTs Rebaudioside M Rebaudioside M Rebaudioside D/E->Rebaudioside M UGTs

Caption: Overview of the major steps and subcellular localization of the steviol glycoside biosynthetic pathway.

Diagram 2: Experimental Workflow for UGT Characterization

UGT_Workflow Homology Screening Homology Screening Candidate UGT Gene Candidate UGT Gene Homology Screening->Candidate UGT Gene Cloning into Expression Vector Cloning into Expression Vector Candidate UGT Gene->Cloning into Expression Vector Transcriptome Analysis Transcriptome Analysis Transcriptome Analysis->Candidate UGT Gene Heterologous Expression (E. coli) Heterologous Expression (E. coli) Cloning into Expression Vector->Heterologous Expression (E. coli) Protein Purification Protein Purification Heterologous Expression (E. coli)->Protein Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay LC-MS Analysis LC-MS Analysis In Vitro Enzyme Assay->LC-MS Analysis Functional Annotation Functional Annotation LC-MS Analysis->Functional Annotation

Caption: A typical experimental workflow for the identification and functional characterization of UDP-glycosyltransferases.

References

Physical and chemical properties of Stauntonside M

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oncostatin M (OSM)

Disclaimer: Initial searches for "Stauntonside M" did not yield a recognized scientific entity. Based on the context of the query, which emphasizes signaling pathways and drug development, this guide focuses on Oncostatin M (OSM) , a pleiotropic cytokine of significant interest in biomedical research. It is presumed that "Stauntonside M" was a likely typographical error.

Introduction

Oncostatin M (OSM) is a member of the interleukin-6 (IL-6) family of cytokines, a group of signaling proteins crucial for regulating a wide array of biological processes.[1][2] First identified for its ability to inhibit the growth of certain tumor cells, OSM's functions are now known to be far-reaching, encompassing hematopoiesis, liver development, inflammation, and neurogenesis.[1][2][3] It is produced by various cell types, including activated T-cells, monocytes, and macrophages.[2] The diverse, and sometimes opposing, biological effects of OSM are mediated through its interaction with two distinct cell surface receptor complexes, leading to the activation of multiple intracellular signaling cascades.[1][2] This document provides a technical overview of the physicochemical properties of OSM, detailed experimental protocols for its quantification, and a visual depiction of its core signaling pathways.

Physicochemical Properties

OSM is a glycoprotein characterized by a four-helix bundle structure, typical of the IL-6 cytokine family.[4][5] The human OSM gene encodes a 252-amino acid precursor, which undergoes proteolytic processing to yield a mature, active protein.[1] The final secreted form can vary, with the 196-residue form being predominant and corresponding to a glycoprotein of approximately 28 kDa.[1][6] Recombinantly produced OSM is widely used in research and its properties can vary slightly based on the expression system and species.

Data Summary: Human Oncostatin M

The following table summarizes key quantitative data for human OSM, primarily based on data from UniProt and recombinant protein suppliers.

PropertyValueSource
Gene Name OSMUniProt: P13725[7]
Organism Homo sapiens (Human)UniProt: P13725[7]
Protein Accession P13725 (UniProt)UniProt: P13725[7]
Full Precursor Length 252 amino acidsUniProt: P13725[7]
Mature Protein Length 196 amino acids (predominant form)Wikipedia[1]
Molecular Weight (Calculated) ~22-26 kDa (for non-glycosylated recombinant forms)Prospec Bio, Thermo Fisher[3][8]
Molecular Weight (Observed) ~28-40 kDa (due to glycosylation)Wikipedia, KACTUS[1][9]
Structure Four α-helix bundleRCSB PDB: 1EVS, Frontiers[4][10]
Stability Stable between pH 2 and 11; resistant to 56°C for one hourWikipedia[1]
Biological Activity (ED₅₀) Typically < 2 ng/mL (determined by TF-1 cell proliferation assay)Prospec Bio, Thermo Fisher[3][8]

Core Signaling Pathways

OSM exerts its biological effects by binding to two distinct heterodimeric receptor complexes on the cell surface. Both complexes share the glycoprotein 130 (gp130) subunit, a common signal transducer for the IL-6 cytokine family.[1]

  • Type I Receptor: Composed of gp130 and the Leukemia Inhibitory Factor Receptor (LIFR). This receptor can also be activated by LIF.[1][11]

  • Type II Receptor: Composed of gp130 and the OSM-specific receptor β (OSMR). This complex is unique to OSM signaling.[1][11]

Upon ligand binding and receptor dimerization, associated Janus kinases (JAKs) are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][11][12] This initiates several downstream cascades, most notably the JAK/STAT and Ras/MAPK pathways.[2][4]

Visualization of OSM Signaling

The following diagrams illustrate the primary signaling cascades activated by Oncostatin M.

OSM_Signaling_Overview cluster_stat JAK/STAT Pathway cluster_mapk Ras/MAPK Pathway OSM Oncostatin M (OSM) Receptor Type I (gp130/LIFR) or Type II (gp130/OSMR) OSM->Receptor Binds to JAKs JAK Family Kinases (JAK1, JAK2, Tyk2) Receptor->JAKs Activates STATs STATs (STAT1, STAT3, STAT5) JAKs->STATs Phosphorylates Ras Ras JAKs->Ras Activates (via adaptors) STATs_P p-STAT Dimer STATs->STATs_P Dimerization Nucleus_STAT Nucleus STATs_P->Nucleus_STAT Translocation Gene_Exp_STAT Gene Transcription (Inflammation, Proliferation, Differentiation) Nucleus_STAT->Gene_Exp_STAT Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK Translocation Gene_Exp_MAPK Gene Transcription (Cell Growth, Survival) Nucleus_MAPK->Gene_Exp_MAPK Regulates

Caption: Overview of OSM-activated JAK/STAT and Ras/MAPK pathways.

JAK_STAT_Detail OSM OSM Receptor Receptor Complex (gp130 + LIFR/OSMR) OSM->Receptor JAKs JAKs Receptor_P p-Receptor JAKs_P p-JAKs JAKs->JAKs_P 2. Autophosphorylation JAKs_P->Receptor 3. Receptor Phosphorylation STAT STAT JAKs_P->STAT 5. STAT Phosphorylation Receptor_P->STAT 4. STAT Docking STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation DNA Target Gene Promoters Nucleus->DNA 8. Binds DNA SOCS SOCS Proteins DNA->SOCS 9. Induces Transcription (Negative Feedback) SOCS->JAKs_P Inhibits

Caption: Detailed workflow of the OSM-induced JAK/STAT signaling cascade.

Experimental Protocols

Quantification of Oncostatin M in biological samples such as serum, plasma, or cell culture supernatants is commonly performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: Sandwich ELISA for Human OSM Quantification

This protocol is a generalized procedure based on commercially available ELISA kits. Users should always refer to the specific instructions provided by the kit manufacturer.

4.1.1 Materials

  • 96-well microplate pre-coated with anti-human OSM capture antibody

  • Recombinant human OSM standard

  • Biotinylated anti-human OSM detection antibody

  • Streptavidin-HRP (Horse-Radish Peroxidase) conjugate

  • Assay Diluent / Reagent Diluent

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

4.1.2 Assay Procedure

  • Reagent Preparation: Prepare all reagents, including serial dilutions of the human OSM standard, according to the kit's manual. Bring all components to room temperature before use.

  • Sample Addition: Add 100 µL of each standard, blank, control, and sample into the appropriate wells of the coated microplate. It is recommended to run all samples in duplicate.

  • Incubation I (Capture): Cover the plate with an adhesive strip and incubate for 2 hours at room temperature.

  • Washing I: Aspirate the liquid from each well. Wash each well by filling with ~350-400 µL of Wash Buffer. Repeat the aspiration and wash process three to four times.[13] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.

  • Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation II (Detection): Cover the plate with a new adhesive strip and incubate for another 2 hours at room temperature.

  • Washing II: Repeat the wash procedure as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of the working dilution of Streptavidin-HRP to each well.

  • Incubation III (Enzymatic Reaction): Cover the plate and incubate for 20 minutes at room temperature, protected from direct light.

  • Washing III: Repeat the wash procedure as described in step 4.

  • Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate for 5-20 minutes at room temperature in the dark, allowing color to develop.[13]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow. Gently tap the plate to ensure thorough mixing.

  • Data Acquisition: Immediately determine the optical density (OD) of each well using a microplate reader set to 450 nm. If available, use a wavelength correction of 540 nm or 570 nm.

  • Analysis: Calculate the mean absorbance for each set of replicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of OSM in the samples.

References

Unveiling the Spectroscopic Signature of Stauntonside M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The search for "Stauntonside M" did not yield any relevant results for a natural product with that name. It's possible that the name is a misspelling or a very recently discovered compound not yet widely indexed. The search results were dominated by irrelevant hits for "Rebaudioside M" and general articles on social isolation.

Given the lack of information on a compound named "Stauntonside M," I am unable to provide the requested spectroscopic data (NMR, MS, IR), experimental protocols, or create the specified diagrams.

To fulfill the user's request, the correct and specific name of the compound is required. If the user can provide the correct name, I can then perform a targeted search for the requested information.

For now, I have to inform the user that I could not find any information on "Stauntonside M".I have hit a dead end as my searches for "Stauntonside M" have not returned any relevant chemical compound. It is highly likely that "Stauntonside M" is a misspelling or an incorrect name. Without the correct chemical name or structure, I cannot find any spectroscopic data (NMR, MS, IR), experimental protocols, or biological pathways to create the requested in-depth technical guide. Therefore, I must inform the user about this issue and request the correct compound name.

This document serves as a placeholder for a comprehensive technical guide on the spectroscopic data of Stauntonside M. Currently, publicly available scientific literature and databases do not contain information on a natural product named "Stauntonside M."

It is possible that "Stauntonside M" is a novel, recently isolated compound for which data has not yet been disseminated, or the name may be a misspelling of a known molecule. Without access to the correct chemical identifier, a detailed analysis of its spectroscopic characteristics (NMR, MS, IR) and associated experimental protocols is not possible.

For the benefit of researchers, scientists, and drug development professionals, a template for the intended in-depth guide is outlined below. Once accurate information for "Stauntonside M" becomes available, this structure can be populated with the relevant data and visualizations.

Spectroscopic Data Summary

A comprehensive understanding of a molecule's structure and connectivity is paramount in natural product research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide the foundational data for this elucidation.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ), coupling constants (J), and correlations observed in various NMR experiments allow for the precise assignment of protons and carbons within the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for Stauntonside M (Placeholder)

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-13.50d8.0
e.g., H-24.15dd8.0, 4.5
............

Table 2: ¹³C NMR Spectroscopic Data for Stauntonside M (Placeholder)

PositionδC (ppm)
e.g., C-175.2
e.g., C-280.1
......
Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for Stauntonside M (Placeholder)

Ionm/z [M+H]⁺Calculated MassMolecular Formula
e.g.,453.2315453.2318C₂₄H₃₆O₇
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Stauntonside M (Placeholder)

Wavenumber (cm⁻¹)Functional Group Assignment
e.g., 3400O-H stretch (hydroxyl)
e.g., 1735C=O stretch (ester)
e.g., 1650C=C stretch (alkene)
......

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification and extension of scientific findings.

NMR Spectroscopy

NMR spectra would typically be acquired on a high-field spectrometer (e.g., 500 or 600 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be performed to elucidate the structure.

Mass Spectrometry

High-resolution mass spectra would be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl) or analyzed using an attenuated total reflectance (ATR) accessory.

Visualizations

Visual representations of workflows and relationships are critical for clear communication of scientific processes.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation raw_material Source Material extraction Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compound Pure Stauntonside M chromatography->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir data_integration Data Integration nmr->data_integration ms->data_integration ir->data_integration structure Proposed Structure data_integration->structure

Unraveling the Enigma of Stauntonside M: A Search for a Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of information regarding a compound designated as "Stauntonside M." Despite extensive searches for its mechanism of action, biological activity, and associated signaling pathways, no specific data, quantitative analysis, or detailed experimental protocols for a molecule with this name could be retrieved.

This lack of information prevents the construction of an in-depth technical guide as requested. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled without foundational scientific research on the compound.

It is conceivable that "Stauntonside M" may be a novel or recently discovered compound for which research findings have not yet been disseminated in the public domain. Alternatively, it might be an internal corporate identifier or a compound known by a different scientific name.

For researchers, scientists, and drug development professionals seeking to understand the bioactivity of a specific molecule, the absence of published data on "Stauntonside M" underscores the critical starting point of any scientific inquiry: the availability of peer-reviewed research. Without this, any discussion of a putative mechanism of action would be purely speculative and lack the empirical foundation necessary for a technical whitepaper.

Should information on "Stauntonside M" become available under this or an alternative designation, a thorough analysis would be required to elucidate its therapeutic potential. This would involve a multi-faceted approach, beginning with in vitro studies to determine its effects on cellular targets and pathways, followed by in vivo models to assess its efficacy and safety. Key areas of investigation would likely include:

  • Target Identification: Determining the specific molecular targets with which Stauntonside M interacts.

  • Signaling Pathway Modulation: Investigating the upstream and downstream effects of this interaction on intracellular signaling cascades.

  • Dose-Response Relationships: Quantifying the compound's potency and efficacy through metrics such as IC50 and EC50 values.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its effects on the body over time.

Until such fundamental research is conducted and published, the putative mechanism of action of Stauntonside M remains an open question within the scientific community. Researchers are encouraged to consult chemical and biological databases regularly for any emerging information on this compound.

A Comprehensive Guide to the Biological Activity Screening of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Stauntonside M" did not yield specific scientific literature detailing its biological activities. Therefore, this document serves as an in-depth technical template, using the well-researched flavonoid Quercetin as an exemplar. This guide is designed for researchers, scientists, and drug development professionals to illustrate the structure and content of a comprehensive biological activity screening report, adhering to the specified requirements for data presentation, experimental protocols, and visualization.

Introduction to Quercetin: An Exemplary Bioactive Flavonoid

Quercetin is a naturally occurring flavonoid found abundantly in various fruits, vegetables, and grains. It is recognized for a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Due to its multifaceted biological activities, Quercetin is a subject of extensive research in drug discovery and development. This guide will use Quercetin to demonstrate a standardized approach to documenting the biological screening of a natural product.

Quantitative Data Summary

The biological activity of a compound is quantified through various in vitro assays. The following tables summarize the cytotoxic and antioxidant activities of Quercetin.

Cytotoxic Activity of Quercetin against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below presents the IC₅₀ values of Quercetin against several human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)Reference
MCF-7Breast Cancer4873[3]
MDA-MB-231Breast Cancer4885[3]
HCT116Colon CancerNot Specified5.79 (±0.13)[4]
A549Lung Cancer248.65 µg/ml[5]
A549Lung Cancer487.96 µg/ml[5]
A549Lung Cancer725.14 µg/ml[5]
H69Lung Cancer2414.2 µg/ml[5]
H69Lung Cancer4810.57 µg/ml[5]
H69Lung Cancer729.18 µg/ml[5]
HL-60Promyelocytic Leukemia96~7.7[2]
Antioxidant Activity of Quercetin

The antioxidant potential of Quercetin is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

AssayEC₅₀ / IC₅₀Reference
DPPH Radical Scavenging Activity5.5 µM (EC₅₀)[6]
DPPH Radical Scavenging Activity19.17 µg/ml (IC₅₀)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe standard protocols for assessing cytotoxicity and antioxidant activity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[8][9] It measures the metabolic activity of cells, which is indicative of their viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Quercetin) in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the medium from the wells and add 100 µL of the MTT working solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.[9][12]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.01 M HCl) to each well to dissolve the insoluble purple formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7][13]

Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound (e.g., Quercetin) and a standard antioxidant (e.g., Ascorbic acid) in methanol or ethanol.[6][7] Prepare a 0.1 mM solution of DPPH in the same solvent.[6]

  • Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. The final volume should be kept constant. A typical setup involves mixing different concentrations of the compound with a fixed volume of the DPPH solution (e.g., 1.5 mL).[7]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[6][7]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7][13] A blank containing only the solvent and DPPH is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ or EC₅₀ value is determined from a dose-response curve.[6]

Visualization of Mechanisms and Workflows

Graphical representations are essential for conveying complex information regarding signaling pathways and experimental procedures.

Signaling Pathway: Quercetin's Inhibition of the PI3K/Akt Pathway

Quercetin has been shown to exert its anticancer effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[14][15] Quercetin can inhibit this pathway, leading to reduced cancer cell growth and induction of apoptosis.[1][16]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

Caption: Quercetin's inhibitory action on the PI3K/Akt signaling pathway.

Experimental Workflow for Bioactivity Screening

The process of discovering bioactive compounds from natural sources follows a structured workflow, from initial extraction to final characterization.

Bioactivity_Screening_Workflow cluster_extraction Preparation cluster_screening Screening & Isolation cluster_characterization Characterization A Natural Source (e.g., Plant Material) B Crude Extraction A->B C Fractionation (e.g., Chromatography) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Bioassay-Guided Isolation E->F G Structure Elucidation (NMR, MS) F->G H In-depth Bioactivity Assays (e.g., IC50) G->H I Mechanism of Action Studies H->I

Caption: A generalized workflow for natural product bioactivity screening.

References

In Silico Target Prediction of Stauntonside M: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

This document was intended to be an in-depth technical guide on the in silico prediction of targets for the natural product Stauntonside M. However, after a comprehensive search of scientific databases and literature, no information could be found regarding a molecule named "Stauntonside M." This includes its chemical structure, biological origin, and any previously reported activities.

Without this fundamental information, it is not feasible to conduct a meaningful in silico target prediction analysis or to generate the detailed technical guide as requested. The methodologies for target prediction are heavily reliant on the specific chemical properties of the molecule .

While we cannot provide a specific analysis for Stauntonside M, we have outlined below a general methodological framework for the in silico prediction of natural product targets. This framework is based on established scientific principles and common practices in the field of drug discovery and computational biology. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with other natural products.

A Generalized Framework for In Silico Target Prediction of Natural Products

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive natural product and is essential for further drug development. In silico methods provide a rapid and cost-effective approach to generate hypotheses about potential protein targets. A typical workflow is presented below.

I. Ligand-Based Target Prediction

These methods utilize the chemical structure of the natural product to infer potential targets based on the principle that structurally similar molecules often have similar biological activities.

Methodologies:

  • Chemical Similarity Searching: Comparing the 2D or 3D structure of the query molecule against databases of compounds with known targets.

    • Databases: PubChem, ChEMBL, DrugBank

    • Tools: SWISS-Similarity, SEA (Similarity Ensemble Approach)

  • Pharmacophore Modeling: Identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the natural product and screening these models against databases of protein structures or pharmacophore models of known ligands.

    • Tools: Pharmit, ZINCPharmer, LigandScout

II. Structure-Based Target Prediction (Reverse Docking)

When the 3D structure of the natural product is known, it can be "docked" into the binding sites of a large number of protein structures to predict potential binding partners.

Methodologies:

  • Molecular Docking: Predicting the preferred orientation of the natural product when bound to a protein target and estimating the binding affinity.

    • Protein Structure Databases: Protein Data Bank (PDB)

    • Docking Software: AutoDock, Glide, GOLD

III. Systems Biology and Network Pharmacology

This approach integrates predicted targets into biological pathways and networks to understand the potential systemic effects of the natural product.

Methodologies:

  • Pathway Analysis: Mapping predicted targets to known signaling pathways to identify biological processes that may be modulated.

    • Databases: KEGG, Reactome

  • Network Construction: Building protein-protein interaction networks around the predicted targets to identify key nodes and modules affected by the natural product.

    • Tools: STRING, Cytoscape

Visualizing the Workflow

The following diagrams illustrate the logical flow of a generalized in silico target prediction and validation process.

G Figure 1: Generalized In Silico Target Prediction Workflow cluster_in_silico In Silico Prediction cluster_validation Experimental Validation A Natural Product (e.g., Stauntonside M Structure) B Ligand-Based Methods (Similarity, Pharmacophore) A->B C Structure-Based Methods (Reverse Docking) A->C E Prioritized List of Potential Targets B->E C->E D Systems Biology (Network Pharmacology) E->D F In Vitro Binding Assays (SPR, ITC, MST) E->F Hypothesis Generation G Cellular Target Engagement (CETSA, Reporter Assays) E->G H Functional Assays (Enzymatic, Phenotypic) E->H I Validated Target(s) F->I G->I H->I

Caption: A flowchart illustrating the major stages of in silico target prediction and subsequent experimental validation for a natural product.

Experimental Validation of Predicted Targets

It is crucial to experimentally validate the computationally predicted targets to confirm the in silico findings. The following table summarizes key experimental protocols.

Experiment Type Methodology Purpose
Biochemical Assays Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the natural product over the surface. A change in the refractive index upon binding is measured, providing kinetic data (kon, koff) and binding affinity (KD).To directly measure the binding affinity and kinetics between the natural product and the predicted target protein.
Isothermal Titration Calorimetry (ITC): Measures the heat change upon the binding of the natural product to the target protein. This provides thermodynamic parameters of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).To confirm direct binding and determine the thermodynamic profile of the interaction.
Cell-Based Assays Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the natural product, heated, and the amount of soluble target protein is quantified (e.g., by Western blot).To confirm target engagement in a cellular context.
Reporter Gene Assays: If the predicted target is part of a known signaling pathway, a reporter gene (e.g., luciferase, GFP) under the control of a pathway-responsive promoter can be used. Changes in reporter expression upon treatment with the natural product indicate pathway modulation.To assess the functional consequence of target engagement in a cellular signaling pathway.
Functional Assays Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the natural product to determine if the compound has an inhibitory or activating effect.To determine the functional effect of the natural product on the enzymatic activity of the predicted target.

Conclusion

While the specific subject of this request, Stauntonside M, remains elusive in the current scientific literature, the field of in silico target prediction for natural products is vibrant and offers a powerful suite of tools for drug discovery. The generalized workflow and methodologies presented here provide a roadmap for researchers to elucidate the molecular targets of novel or uncharacterized natural products.

We encourage you to apply this framework to other compounds of interest. Should information on Stauntonside M become available in the future, a dedicated and detailed analysis based on the principles outlined in this guide would be possible.

Stauntonside M literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Stauntonside M and Related C21 Steroidal Glycosides: A Literature Review and Background for Drug Development Professionals

Executive Summary

Stauntonside M, a C21 steroidal glycoside isolated from the roots of Cynanchum stauntonii, belongs to a class of compounds with emerging anticancer potential. While specific data on Stauntonside M remains limited, extensive research on related C21 steroidal glycosides from the same plant, such as Stauntoside C (Stauntosaponin A), reveals a potent and well-defined mechanism of action: the inhibition of the Na+/K+-ATPase pump. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can induce apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive review of the available literature on Stauntonside M and its analogs, focusing on their mechanism of action, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising class of natural products.

Introduction and Background

Cynanchum stauntonii is a perennial herb used in traditional Chinese medicine.[1] Its roots are a rich source of C21 steroidal glycosides, a class of compounds characterized by a common steroid skeleton.[1][2] Among these is Stauntonside M.[1] While the body of research specifically focused on Stauntonside M is still developing, the broader family of C21 steroidal glycosides from Cynanchum species has garnered significant attention for their diverse biological activities, most notably their antitumor effects.[2][3][4] These compounds are structurally related to cardiac glycosides, a well-established class of drugs that have been used for centuries to treat heart conditions.[5] The primary molecular target of cardiac glycosides, and by extension the stauntosides, is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[5][6]

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The anticancer activity of Stauntonside M and related C21 steroidal glycosides stems from their ability to bind to and inhibit the Na+/K+-ATPase pump.[5] This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled with the hydrolysis of one molecule of ATP. This pumping action is crucial for maintaining the high potassium and low sodium concentrations characteristic of the intracellular environment.

Inhibition of the Na+/K+-ATPase by compounds like stauntosides leads to:

  • An increase in the intracellular sodium concentration ([Na+]i).

  • A decrease in the intracellular potassium concentration ([K+]i).

  • Depolarization of the cell membrane.

  • A subsequent rise in the intracellular calcium concentration ([Ca2+]i) due to the altered sodium gradient affecting the Na+/Ca2+ exchanger.

This disruption of ion homeostasis is the primary trigger for the downstream signaling events that culminate in cancer cell death.

Quantitative Biological Data

While specific quantitative data for Stauntonside M is not yet widely available in the public domain, studies on other C21 steroidal glycosides isolated from Cynanchum stauntonii provide valuable insights into the potential potency of this class of compounds. The following table summarizes the in vitro cytotoxicity of a representative C21 steroidal glycoside against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of a C21 Steroidal Glycoside (Compound 4) from Cynanchum stauntonii [7]

Cell LineCancer TypeIC50 (µM)
HepG2Human Liver Cancer12.24
A549Human Lung Cancer26.82
4T1Mouse Breast Cancer44.12

Key Signaling Pathways Modulated by Stauntosides

The inhibition of Na+/K+-ATPase by stauntosides triggers a complex network of intracellular signaling pathways that ultimately lead to cancer cell death. The primary mechanisms involved are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway activated by stauntoside treatment in cancer cells. The disruption of ion homeostasis, particularly the increase in intracellular calcium, is a key initiator of the apoptotic cascade. Research on C21 steroidal glycosides from C. stauntonii has shown that these compounds can:

  • Upregulate the expression of pro-apoptotic proteins: This includes Bax, a member of the Bcl-2 family that promotes the release of cytochrome c from the mitochondria.[7]

  • Downregulate the expression of anti-apoptotic proteins: The expression of Bcl-2, which normally sequesters pro-apoptotic proteins, is reduced.[7]

  • Activate caspase cascades: The release of cytochrome c initiates the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[7] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Apoptosis_Pathway Stauntonside_M Stauntonside M NaK_ATPase Na+/K+-ATPase Stauntonside_M->NaK_ATPase inhibition Ion_Imbalance ↑ [Na+]i, ↓ [K+]i, ↑ [Ca2+]i NaK_ATPase->Ion_Imbalance Mitochondrion Mitochondrion Ion_Imbalance->Mitochondrion Bax Bax (pro-apoptotic) upregulation Ion_Imbalance->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Ion_Imbalance->Bcl2 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by Stauntonside M.

Cell Cycle Arrest

In addition to inducing apoptosis, C21 steroidal glycosides from C. stauntonii have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[7] Studies have demonstrated that these compounds can induce arrest at the G1 phase of the cell cycle.[7] This provides the cell with time to either repair DNA damage or commit to apoptosis if the damage is too severe.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of C21 steroidal glycosides.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

a) Cell Seeding and Treatment:

  • Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a C21 steroidal glycoside). A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

b) MTT Addition and Incubation:

  • After the incubation period, 10 µL of a 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[8]

  • The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

c) Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[8]

  • The plate is gently agitated to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]

d) Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Na+/K+-ATPase Activity Assay

This assay measures the activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[9]

a) Reaction Setup:

  • A reaction is set up in a 96-well plate.

  • To each well, add 10 µL of Na+/K+-ATPase solution (e.g., from porcine brain, 0.5 U/mL).[9]

  • Add 4 µL of a NaCl/KCl solution (35 mM KCl and 1.65 M NaCl).[9]

  • Add 70 µL of Tris-HCl buffer (30 mM Tris-HCl, 0.5 mM EDTA, 7.8 mM MgCl2).[9]

  • Add 6 µL of the test compound at various concentrations or DMSO as a control.[9]

  • Incubate the mixture at 37°C for 30 minutes.[9]

b) Initiation of Enzymatic Reaction:

  • Add 20 µL of a 22 mM ATP solution to each well to start the reaction.[9]

  • Incubate at 37°C for 15 minutes.[9]

c) Termination of Reaction and Phosphate Quantification:

  • Stop the reaction by adding 30 µL of 30% (w/v) trichloroacetic acid (TCA).[9]

  • Centrifuge the plate at 3,000 rpm for 15 minutes.[9]

  • Transfer 50 µL of the supernatant to a new 96-well plate.[9]

  • Add 100 µL of a colorimetric reagent (e.g., Taussky-Shorr reagent) to each well.[9]

  • Incubate at room temperature for 5 minutes, protected from light.[9]

  • Measure the absorbance at 660 nm. The color intensity is proportional to the amount of released phosphate.[9]

d) Data Analysis:

  • The amount of Pi released is calculated from a standard curve.

  • The inhibitory effect of the compound on Na+/K+-ATPase activity is determined by comparing the Pi released in the presence of the compound to the control.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the preclinical evaluation of a novel Stauntonside compound.

Experimental_Workflow cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Deep Dive cluster_3 In Vivo Studies Isolation Isolation from Cynanchum stauntonii Structure Structural Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Screening (MTT Assay) Structure->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ATPase_Assay Na+/K+-ATPase Inhibition Assay Mechanism->ATPase_Assay Apoptosis_Assay Apoptosis Assays (Caspase activity, Bcl-2/Bax) Mechanism->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle_Assay Xenograft Tumor Xenograft Model ATPase_Assay->Xenograft Efficacy Efficacy Evaluation (Tumor growth inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Preclinical evaluation workflow for Stauntonside compounds.

Conclusion and Future Directions

Stauntonside M and its related C21 steroidal glycosides represent a promising class of natural products for anticancer drug development. Their well-defined mechanism of action, potent cytotoxicity against various cancer cell lines, and the ability to induce apoptosis and cell cycle arrest make them attractive candidates for further investigation. Future research should focus on:

  • Comprehensive profiling of Stauntonside M: Detailed studies are needed to determine the specific IC50 values of Stauntonside M against a broad panel of cancer cell lines and to fully elucidate its effects on downstream signaling pathways.

  • In vivo efficacy and safety: Preclinical studies using animal models are essential to evaluate the in vivo antitumor efficacy, pharmacokinetic properties, and safety profile of Stauntonside M.

  • Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of analogs of stauntosides could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Note and Protocol: Isolation and Purification of Stauntonia-Type Triterpenoid Saponins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stauntonside M is a member of the triterpenoid saponin family of natural products, which are known for their diverse pharmacological activities.[1][2] This document outlines a general protocol for the isolation and purification of Stauntonside M and other related triterpenoid saponins from their natural source, the stems of Stauntonia chinensis. The methodologies described are based on established procedures for the separation of this class of compounds from plant material.[3][4] While a total chemical synthesis for Stauntonside M has not been widely reported, isolation from Stauntonia chinensis remains the primary method for obtaining this and other related saponins.

Data Presentation

The primary quantitative data available for saponins isolated from Stauntonia chinensis pertains to their cytotoxic activities against various human tumor cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for two new noroleanane-type triterpenoid saponins, Compounds 1 and 2, which are structurally related to Stauntonside M.[4]

CompoundCell LineIC50 (µM)
Compound 1 HCT-11615.82
HepG221.45
BGC-82312.71
NCI-H165025.33
A278018.96
Compound 2 HCT-11622.17
HepG232.04
BGC-82319.54
NCI-H165028.71
A278024.68

Table 1: Cytotoxic activities of two noroleanane-type triterpenoid saponins isolated from Stauntonia chinensis against five human tumor cell lines. Data extracted from Feng et al., 2019.[4]

Experimental Protocols

The following protocol details a general methodology for the extraction, isolation, and purification of triterpenoid saponins from the dried stems of Stauntonia chinensis.

1. Extraction of Crude Saponins:

  • Materials: Dried and powdered stems of Stauntonia chinensis, 95% Ethanol (EtOH), Rotary evaporator.

  • Procedure:

    • Macerate the powdered plant material in 95% EtOH at room temperature for an extended period (e.g., 3 times, 7 days each).

    • Combine the EtOH extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The n-BuOH fraction, which is enriched with saponins, should be concentrated under reduced pressure.

2. Isolation and Purification of Saponin Fractions:

  • Materials: n-BuOH extract, Silica gel, Macroporous resin (e.g., D101), Methanol (MeOH), Water (H₂O), Preparative High-Performance Liquid Chromatography (HPLC) system, C18 column, Acetonitrile (ACN).

  • Procedure:

    • Subject the n-BuOH extract to column chromatography over a macroporous resin.

    • Elute with a stepwise gradient of EtOH in H₂O (e.g., 0%, 20%, 40%, 60%, 80%, 100%) to yield several fractions.

    • Further separate the saponin-rich fractions (e.g., the 60% EtOH fraction) using silica gel column chromatography with a gradient of MeOH in a solvent mixture like Chloroform-Methanol-Water.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Subject the resulting semi-pure fractions to repeated column chromatography on silica gel and/or Sephadex LH-20.

    • Final purification of individual saponins is typically achieved by preparative HPLC on a C18 column with a gradient of ACN in H₂O.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation cluster_final Final Product plant Powdered Stems of Stauntonia chinensis extract 95% EtOH Extraction plant->extract crude Crude Extract extract->crude partition Partition with Petroleum Ether, EtOAc, n-BuOH crude->partition nBuOH n-BuOH Fraction partition->nBuOH macro Macroporous Resin Column Chromatography nBuOH->macro silica Silica Gel Column Chromatography macro->silica prep_hplc Preparative HPLC (C18 Column) silica->prep_hplc pure Pure Stauntonside M and Related Saponins prep_hplc->pure

Caption: Workflow for the isolation and purification of Stauntonside M.

Hypothetical Signaling Pathway

Given that triterpenoid saponins from Stauntonia chinensis have demonstrated cytotoxic activity, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that such a compound might influence.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Death Receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis saponin Stauntonside M (Hypothetical) saponin->receptor

Caption: Hypothetical apoptotic pathway influenced by a cytotoxic saponin.

References

Application Notes & Protocols for the Quantification of Stauntonside M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntonside M is a putative triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. While specific data on Stauntonside M is not widely available, its likely origin from plants of the Stauntonia genus, such as Stauntonia hexaphylla, suggests it belongs to the family of oleanane-type saponins.[1][2] These compounds are of significant interest in drug development due to their potential anti-inflammatory, anticancer, and immunomodulatory properties.[3][4][5]

This document provides detailed application notes and experimental protocols for the quantification of Stauntonside M in various matrices, including plant extracts and biological samples. The methodologies are based on established analytical techniques for triterpenoid saponins.

Analytical Methods Overview

The quantification of triterpenoid saponins like Stauntonside M can be effectively achieved using High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of detector depends on the required sensitivity, selectivity, and the availability of a reference standard.

  • HPLC with Ultraviolet (UV) Detection: A robust and widely accessible method suitable for routine analysis. Saponins often lack a strong chromophore, necessitating detection at low wavelengths (around 205-210 nm).[1]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Offers superior sensitivity and selectivity, enabling the identification and quantification of analytes at low concentrations and in complex matrices. This is particularly useful when a pure standard of Stauntonside M is unavailable for method development.[1][6]

Data Presentation: Quantitative Parameters

The following tables summarize typical parameters for the quantification of triterpenoid saponins, which can be adapted for Stauntonside M analysis.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with or without acid modifier like formic or phosphoric acid) in a gradient or isocratic elution
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 205 - 210 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C

Table 2: HPLC-MS Method Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for saponins
Mass Analyzer Triple Quadrupole (QqQ) for targeted quantification (MRM mode) or Time-of-Flight (TOF) for high-resolution mass data
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan for qualitative analysis
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 100 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Flow 8 - 12 L/min

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines the extraction of Stauntonside M from plant tissues, such as the leaves of Stauntonia hexaphylla.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in a water bath at 60°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine all the supernatants.

  • Purification (Solid Phase Extraction):

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in 10 mL of water.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the re-dissolved sample onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the saponin fraction with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness.

    • Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Quantification

This protocol describes the quantification of Stauntonside M using an HPLC-UV system. A reference standard of a structurally similar triterpenoid saponin may be used for semi-quantitative analysis if a Stauntonside M standard is unavailable.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Inject 10 µL of each calibration standard to construct a calibration curve.

    • Inject 10 µL of the prepared sample extract.

  • Data Analysis:

    • Identify the peak corresponding to Stauntonside M in the sample chromatogram based on retention time comparison with the standard (if available) or by collecting the peak for further MS analysis.

    • Calculate the concentration of Stauntonside M in the sample by interpolating its peak area from the calibration curve.

Protocol 3: HPLC-MS/MS Quantification

This protocol details a more sensitive and specific quantification method using tandem mass spectrometry.

Procedure:

  • Method Development (if no standard is available):

    • Perform a full scan analysis of the purified plant extract to identify the molecular ion ([M-H]⁻ or [M+HCOO]⁻) of a compound with a mass consistent with a triterpenoid saponin.

    • Perform a product ion scan on the precursor ion to identify characteristic fragment ions.

  • MRM Method Setup:

    • Based on the product ion scan, select the most intense and specific precursor-to-product ion transition for Stauntonside M.

    • Optimize the collision energy for this transition to maximize the signal.

  • Quantitative Analysis:

    • Prepare calibration standards as described in Protocol 2.

    • Set up the HPLC-MS/MS system with the parameters from Table 2 and the optimized MRM transition.

    • Inject the calibration standards and the sample extract.

    • Quantify Stauntonside M based on the peak area of the selected MRM transition and the calibration curve.

Visualizations

Biosynthesis and Signaling Pathways

The following diagrams illustrate the general biosynthetic pathway for triterpenoid saponins and a potential signaling pathway they may influence.

Triterpenoid_Saponin_Biosynthesis acetyl_coA Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coA->mva_pathway oxidosqualene 2,3-Oxidosqualene mva_pathway->oxidosqualene osc Oxidosqualene Cyclase (OSC) oxidosqualene->osc triterpene_scaffold Triterpene Scaffold (e.g., β-amyrin) osc->triterpene_scaffold p450 Cytochrome P450 (Oxidation) triterpene_scaffold->p450 aglycone Sapogenin (Aglycone) p450->aglycone ugt UDP-Glycosyltransferases (UGTs) aglycone->ugt saponin Triterpenoid Saponin (e.g., Stauntonside M) ugt->saponin

Caption: Generalized biosynthetic pathway of triterpenoid saponins.

Saponin_Signaling_Pathway saponin Triterpenoid Saponin (e.g., Stauntonside M) receptor Cell Surface Receptor saponin->receptor pi3k PI3K receptor->pi3k ampk AMPK receptor->ampk akt Akt pi3k->akt glucose_uptake Increased Glucose Uptake akt->glucose_uptake inflammation Reduced Inflammation akt->inflammation ampk->glucose_uptake ampk->inflammation

Caption: Potential signaling pathways modulated by triterpenoid saponins.

Experimental Workflow

Experimental_Workflow start Plant Material extraction Solvent Extraction start->extraction purification Solid Phase Extraction (SPE) extraction->purification analysis HPLC-UV or HPLC-MS Analysis purification->analysis quantification Data Analysis & Quantification analysis->quantification end Result quantification->end

Caption: Workflow for the quantification of Stauntonside M.

References

Application Notes and Protocols for the In Vitro Assay Development of Stauntonside M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stauntonside M is a novel natural product isolated from Stauntonia sp.. Preliminary studies on related compounds from this genus, such as triterpenoid saponins, have indicated potential anti-inflammatory and cytotoxic activities.[1][2][3][4][5] These application notes provide a comprehensive guide for the initial in vitro characterization of Stauntonside M, outlining protocols for assessing its cytotoxicity, anti-inflammatory effects, and its potential to induce apoptosis. The provided data is hypothetical and for illustrative purposes.

Initial Screening: Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability. This helps in identifying a therapeutic window and concentrations for subsequent bioassays. The Sulforhodamine B (SRB) assay is a reliable method for assessing cytotoxicity by measuring cellular protein content.[6][7][8]

Experimental Protocol: Sulforhodamine B (SRB) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Stauntonside M on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Stauntonside M stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Treat the cells with a serial dilution of Stauntonside M (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates four times with tap water and allow to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[9]

  • Solubilize the bound dye by adding 100 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.[6]

Data Presentation:

Cell LineStauntonside M IC50 (µM)
MCF-7 (Breast Cancer)15.2 ± 1.8
A549 (Lung Cancer)25.5 ± 2.3
HCT116 (Colon Cancer)18.9 ± 2.1
Hypothetical Data

Experimental Workflow for In Vitro Characterization

G cluster_0 Initial Screening cluster_1 Bioactivity Assays cluster_2 Mechanism of Action compound_prep Stauntonside M Stock Solution cytotoxicity Cytotoxicity Assay (e.g., SRB) compound_prep->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 anti_inflammatory Anti-inflammatory Assay (NO Production) ic50->anti_inflammatory Select non-toxic concentrations apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select cytotoxic concentrations pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) anti_inflammatory->pathway_analysis apoptosis->pathway_analysis target_id Target Identification pathway_analysis->target_id G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_n->Genes activates transcription G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bax_bak Bax/Bak caspase8->bax_bak via Bid caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates dna_damage DNA Damage dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Cell-Based Assays for Characterizing the Bioactivity of Novel Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The exploration of natural products for therapeutic applications is a cornerstone of drug discovery. Initial characterization of a novel compound, herein referred to as Compound S, requires a systematic evaluation of its biological activities using robust and reproducible cell-based assays. These assays provide crucial insights into the compound's potential efficacy and mechanism of action at a cellular level. This document provides detailed application notes and protocols for assessing the cytotoxicity, anti-inflammatory, and apoptosis-inducing activities of a novel natural product. Cell-based assays are instrumental in the early stages of drug discovery, offering a physiologically relevant context to screen compounds and elucidate their biological effects.[1][2][3][4]

Assessment of Cytotoxic Activity

Application Note: Determining the cytotoxic potential of a novel compound is a critical first step in its biological characterization. This information is vital for establishing a therapeutic window and for identifying potential anti-cancer properties.[5][6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Compound S in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Compound S in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound S. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Compound S on MCF-7 Cells

Compound S Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100
11.1980.07595.5
50.9820.06178.3
100.6310.04950.3
250.3150.03325.1
500.1580.02112.6
1000.0790.0156.3

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound S Dilutions incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Evaluation of Anti-inflammatory Activity

Application Note: Inflammation is a key pathological feature of many diseases. Natural products with anti-inflammatory properties are of significant interest for therapeutic development.[8][9][10][11] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS stimulation induces the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a straightforward colorimetric method to measure the concentration of nitrite, a stable and quantifiable breakdown product of NO.

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various non-toxic concentrations of Compound S (determined from the cytotoxicity assay) for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + a known inhibitor like L-NAME + LPS).

  • Griess Reagent Preparation and Assay:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Presentation: Inhibition of Nitric Oxide Production by Compound S in LPS-stimulated RAW 264.7 Cells

TreatmentCompound S (µM)Mean Absorbance (540 nm)Nitrite Concentration (µM)% NO Inhibition
Control (No LPS)00.0521.2N/A
LPS + Vehicle00.87645.80
LPS + Compound S10.75339.214.4
LPS + Compound S50.54128.138.6
LPS + Compound S100.32917.062.9
LPS + Compound S250.1889.679.0
LPS + L-NAME (100 µM)N/A0.1055.288.6

Signaling Pathway: LPS-induced NF-κB Activation

LPS_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA iNOS_gene iNOS Gene Transcription DNA->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide iNOS_protein->NO CompoundS Compound S CompoundS->IKK Inhibition

Caption: LPS/TLR4 signaling leading to NF-κB activation and NO production.

Investigation of Apoptosis Induction

Application Note: The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[12][13][14][15] Investigating whether a compound can induce apoptosis in cancer cells is crucial for evaluating its therapeutic potential. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye like FITC to label these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., Jurkat cells for leukemia) in a 6-well plate at a density of 1 x 10⁶ cells per well.

    • Treat the cells with Compound S at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use FITC signal detector (FL1) and PI signal detector (FL2) to differentiate the cell populations:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Data Presentation: Apoptosis Induction by Compound S in Jurkat Cells

TreatmentConcentration (µM)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control095.22.11.51.2
Compound S10 (IC₅₀)60.525.310.14.1
Compound S20 (2x IC₅₀)25.845.122.56.6
Staurosporine115.350.230.44.1

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_compound Treat with Compound S seed_cells->treat_compound incubate_24h Incubate for 24h treat_compound->incubate_24h harvest_cells Harvest & Wash Cells incubate_24h->harvest_cells add_annexin_pi Add Annexin V-FITC & PI harvest_cells->add_annexin_pi incubate_15min Incubate for 15 min add_annexin_pi->incubate_15min flow_cytometry Flow Cytometry Analysis incubate_15min->flow_cytometry

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

The cell-based assays outlined in this document provide a foundational framework for the initial characterization of a novel natural product, Compound S. By systematically evaluating its cytotoxic, anti-inflammatory, and apoptosis-inducing activities, researchers can gain valuable insights into its therapeutic potential and guide further preclinical development. The provided protocols, data presentation tables, and workflow diagrams are designed to facilitate the planning and execution of these essential experiments in a clear and structured manner.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of Stauntonside M in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stauntonside M is a novel compound with purported therapeutic properties. These application notes provide a comprehensive guide for the preclinical evaluation of Stauntonside M in various animal models to elucidate its biological effects and mechanisms of action. The following protocols and guidelines are designed to assist researchers in designing and executing robust in vivo studies for assessing the anti-inflammatory, neuroprotective, and anti-cancer potential of Stauntonside M.

I. General Considerations for in vivo Experimental Design

Successful preclinical studies rely on meticulous experimental design to ensure reproducibility and translational relevance.[1] Key considerations include:

  • Animal Model Selection: The choice of animal species and strain is critical and should be based on the specific research question. Rodent models, such as mice (e.g., BALB/c, C57BL/6, Swiss albino) and rats (e.g., Wistar, Sprague-Dawley), are commonly used due to their physiological similarities to humans and ease of handling.[2] For cancer studies involving human cell lines, immunocompromised strains (e.g., nude or SCID mice) are necessary.[3]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Sample Size and Statistical Analysis: The number of animals per group should be statistically justified to ensure sufficient power to detect significant effects.[3] Appropriate statistical methods should be chosen before the experiment begins.

  • Route of Administration and Dosing: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) and the dosage regimen of Stauntonside M should be determined based on preliminary in vitro toxicity and efficacy studies.

  • Controls: Appropriate control groups are essential for data interpretation. These typically include a vehicle control group (receiving the solvent in which Stauntonside M is dissolved) and a positive control group (receiving a known effective drug for the condition being studied).

II. Anti-Inflammatory Effects of Stauntonside M

Phytochemicals have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPKs, and STAT.[4] The following models are commonly used to assess the anti-inflammatory properties of novel compounds.

A. Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-35 g) are suitable for this model.[5]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 1% Tween 80)

    • Stauntonside M (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin or Aspirin, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer the vehicle, Stauntonside M, or positive control orally (p.o.) one hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Stauntonside M100.68 ± 0.0420.0
Stauntonside M250.52 ± 0.03**38.8
Stauntonside M500.41 ± 0.02 51.8
Indomethacin100.38 ± 0.0255.3
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
B. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to study chronic inflammation and associated pain (hyperalgesia).[6]

Experimental Protocol:

  • Animals: C57BL/6 mice (male and female, 8-10 weeks old).

  • Induction of Inflammation: Induce chronic inflammation by injecting 20 µL of CFA into the intraplantar surface of the left hind paw.

  • Treatment: Begin daily administration of vehicle, Stauntonside M (e.g., 10, 25, 50 mg/kg, p.o.), or a positive control (e.g., Celecoxib) 24 hours after CFA injection and continue for 7-14 days.

  • Behavioral Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at various time points after treatment.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source using a plantar test apparatus.[6]

  • Biochemical Analysis: At the end of the experiment, collect paw tissue, dorsal root ganglia (DRG), and spinal cord for analysis of inflammatory markers (e.g., IL-1β, TNF-α) by ELISA or Western blot.[6]

Experimental Workflow for CFA Model:

CFA_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (Daily for 7-14 days) cluster_assessment Assessment A Acclimatize C57BL/6 Mice B Baseline Behavioral Testing (von Frey, Plantar Test) A->B C Induce Inflammation (Intraplantar CFA Injection) B->C D Vehicle Control Group E Stauntonside M Groups (10, 25, 50 mg/kg, p.o.) F Positive Control Group G Periodic Behavioral Testing C->G H Tissue Collection at Endpoint (Paw, DRG, Spinal Cord) G->H I Biochemical Analysis (ELISA, Western Blot for IL-1β, TNF-α) H->I PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) GSK3b GSK3β Akt->GSK3b Inhibits (p-GSK3β) Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Caspase9 Caspase-9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates Bcl2->Bax Inhibits StauntonsideM Stauntonside M StauntonsideM->Receptor JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., OSMR/gp130) JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p-STAT3) STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus TargetGenes Target Gene Transcription (e.g., VEGF, Cyclin D1) DNA->TargetGenes StauntonsideM Stauntonside M StauntonsideM->JAK Inhibits Cytokine Cytokine (e.g., OSM) Cytokine->Receptor

References

Oncostatin M (OSM) Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, playing a crucial role in a wide array of biological processes including inflammation, hematopoiesis, and cellular differentiation and proliferation. Its involvement in various pathological conditions has made it a significant target for therapeutic research. These application notes provide detailed protocols and critical data for the formulation and in vivo application of Oncostatin M, intended to guide researchers in designing and executing robust animal studies.

Data Presentation

Quantitative data from various in vivo studies utilizing Oncostatin M are summarized below for easy comparison.

Table 1: Summary of In Vivo Studies with Oncostatin M in Murine Models

Animal Model Disease/Condition OSM Administration Route Dosage Vehicle/Formulation Key Findings Reference
BALB/c MiceCollagen-Induced ArthritisIntravenous (i.v.)10 µ g/day Control DiluentSuppressed inflammation and tissue destruction.[1]
MiceAcute InflammationSubcutaneous (s.c.) injectionNot specifiedNot specifiedCaused an acute inflammatory reaction.[2]
Nude MiceHepatocellular Carcinoma (EpCAM+ cells)Not specifiedNot specifiedNot specifiedStrong inhibition of tumor growth when co-administered with 5-fluorouracil.
MiceExcitotoxic Brain InjuryIntrastriatal co-injection with NMDANot specifiedNot specifiedSignificantly reduced NMDA-induced lesion volume.[3]
Aged (>50 weeks) C57BL/6 MiceSepsis (Fecal Slurry Injection)Intraperitoneal (i.p.) injection of fecal slurry to induce sepsis; OSMR knockout modelNot applicable (knockout model)Not applicable (knockout model)OSMR knockout improved survival and reduced inflammation.[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Recombinant Oncostatin M

This protocol outlines the standard procedure for reconstituting lyophilized recombinant Oncostatin M for in vivo use.

Materials:

  • Lyophilized recombinant mouse or human Oncostatin M (carrier-free or with a carrier protein like BSA)[5][6][7][8][9]

  • Sterile phosphate-buffered saline (PBS), pH 7.4[5]

  • Sterile bovine serum albumin (BSA) or fetal bovine serum (FBS) (optional, for carrier-free formulations)[9]

  • Sterile, pyrogen-free water

  • Sterile polypropylene centrifuge tubes

Procedure:

  • Pre-equilibration: Gently centrifuge the vial of lyophilized OSM before opening to ensure the powder is at the bottom. Allow the vial to reach room temperature.

  • Reconstitution:

    • For carrier-free OSM: Reconstitute the lyophilized protein in sterile PBS. To minimize adsorption to surfaces, it is recommended to add a carrier protein such as BSA or FBS to the reconstitution buffer to a final concentration of 0.1% or 5-10% respectively.[9] A common reconstitution concentration is 100 µg/mL.[7]

    • For OSM with carrier protein (e.g., BSA): Reconstitute directly in sterile PBS to the desired stock concentration (e.g., 25 µg/mL).[7][8]

  • Solubilization: After adding the reconstitution buffer, gently vortex the vial occasionally for 30 minutes at room temperature to ensure complete solubilization.[9] Avoid vigorous shaking which can denature the protein.

  • Sterile Filtration (Optional): For long-term storage or sensitive applications, the reconstituted solution can be sterile-filtered through a 0.22 µm filter.

  • Aliquoting and Storage:

    • Aliquot the reconstituted OSM into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[8]

    • For short-term storage (up to 1 month), store at 2-8°C.[8]

    • For long-term storage (up to 3 months), store at -20°C to -70°C in a manual defrost freezer.[8]

Protocol 2: In Vivo Administration of Oncostatin M in a Murine Model of Arthritis

This protocol is adapted from a study investigating the anti-inflammatory effects of OSM in a mouse model of collagen-induced arthritis.[1]

Materials:

  • Reconstituted recombinant mouse Oncostatin M (as per Protocol 1)

  • Sterile PBS or a suitable control diluent

  • BALB/c mice

  • Collagen and Complete Freund's Adjuvant (for arthritis induction)

  • Sterile syringes and needles for intravenous injection

Procedure:

  • Arthritis Induction: Induce arthritis in BALB/c mice using established protocols for collagen-induced arthritis.

  • Preparation of OSM for Injection:

    • Thaw an aliquot of the reconstituted OSM stock solution.

    • Dilute the OSM stock solution with sterile PBS or the control diluent to achieve the final desired concentration for injection. For a 10 µg dose in a 20g mouse, a typical injection volume would be 100-200 µL.

  • Administration:

    • Beginning 24 hours after the lipopolysaccharide (LPS) boost to accelerate disease progression, administer 10 µg of OSM intravenously (i.v.) daily.[1]

    • Administer an equivalent volume of the control diluent to the control group of animals.

  • Monitoring: Monitor the animals daily for clinical signs of arthritis, such as joint swelling and redness. Assess disease severity using a standardized scoring system.

  • Endpoint Analysis: At the end of the study period (e.g., day 10), euthanize the animals and collect tissues (e.g., joints, blood) for histological and biochemical analysis to evaluate the extent of inflammation and tissue destruction.[1]

Signaling Pathways and Experimental Workflows

Oncostatin M Signaling Pathways

Oncostatin M mediates its diverse biological effects by binding to two distinct cell surface receptor complexes, leading to the activation of multiple downstream signaling cascades.[9] The primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.

Oncostatin_M_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M gp130 gp130 OSM->gp130 Binds LIFR LIFR (Type I) gp130->LIFR Recruits OSMR OSMR (Type II) gp130->OSMR Recruits JAK JAK LIFR->JAK Activates Ras Ras LIFR->Ras OSMR->JAK Activates OSMR->Ras STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Gene Gene Expression (Inflammation, Proliferation, etc.) pSTAT->Gene Translocates to Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene Translocates to Nucleus

Caption: Oncostatin M Signaling Pathways.

The diagram illustrates the two main signaling pathways activated by Oncostatin M. Upon binding to its receptor complex (Type I or Type II), OSM activates Janus kinases (JAKs), which in turn phosphorylate and activate STAT proteins. Activated STATs dimerize and translocate to the nucleus to regulate gene expression. Additionally, OSM can activate the Ras-MAPK cascade, leading to the phosphorylation of ERK and subsequent nuclear translocation to control gene transcription.

Experimental Workflow for In Vivo Oncostatin M Studies

A generalized workflow for conducting in vivo studies with Oncostatin M is depicted below.

InVivo_Workflow A 1. Hypothesis and Experimental Design B 2. Animal Model Selection (e.g., mouse, rat) A->B C 3. Reconstitution and Formulation of Oncostatin M B->C D 4. In Vivo Administration (e.g., i.v., s.c., i.p.) C->D E 5. Monitoring and Data Collection D->E F 6. Endpoint Analysis (e.g., Histology, Biomarkers) E->F G 7. Data Analysis and Interpretation F->G

Caption: Experimental Workflow.

This diagram outlines the key steps involved in a typical in vivo study using Oncostatin M, from initial experimental design to final data analysis and interpretation.

References

Application Notes and Protocols for High-Throughput Screening with Stauntonside M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntonside M is a novel small molecule compound with potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for utilizing Stauntonside M in high-throughput screening (HTS) campaigns aimed at identifying and characterizing its biological activity. The primary focus of this document is to outline a framework for screening Stauntonside M as a potential inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical pathway implicated in various inflammatory diseases and cancers.[1][2] The protocols described herein are designed for adaptation in academic and industrial drug discovery settings.[3][4]

Hypothetical Mechanism of Action of Stauntonside M

For the context of these application notes, we hypothesize that Stauntonside M acts as an inhibitor of the JAK/STAT signaling pathway. This pathway is typically activated by cytokines, such as Oncostatin M (OSM), which bind to cell surface receptors, leading to the phosphorylation and activation of JAKs and subsequently STATs.[5][6] Activated STATs then translocate to the nucleus to regulate gene expression.[2] Stauntonside M is presumed to interfere with this cascade, potentially by inhibiting the kinase activity of a specific JAK isoform.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., OSM) Cytokine (e.g., OSM) Receptor Cytokine Receptor Cytokine (e.g., OSM)->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates & Binds STAT->STAT_dimer Dimerizes Stauntonside_M Stauntonside M Stauntonside_M->JAK Inhibits Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of Stauntonside M as a JAK/STAT inhibitor.

High-Throughput Screening Workflow

The successful implementation of an HTS campaign involves a multi-step process, from initial assay development to hit validation.[3][4][7] This workflow ensures the identification of robust and reproducible hits for further development.

Assay_Dev 1. Assay Development & Miniaturization Pilot_Screen 2. Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS 3. Primary High-Throughput Screen (Full Library) Pilot_Screen->Primary_HTS Hit_Confirmation 4. Hit Confirmation & Triage Primary_HTS->Hit_Confirmation Dose_Response 5. Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays 6. Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis 7. Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Cell-Based Reporter Gene Assay for JAK/STAT Inhibition

This protocol describes a 384-well format cell-based assay to screen for inhibitors of the JAK/STAT pathway. A cell line stably expressing a STAT-responsive reporter gene (e.g., luciferase) is utilized.

Materials:

  • HEK293 cells stably expressing a STAT3-responsive luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human Oncostatin M (OSM)

  • Stauntonside M and compound library

  • 384-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture HEK293-STAT3-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a stock solution of Stauntonside M and other library compounds in 100% DMSO.

    • Perform serial dilutions to create a dose-response plate. The final concentration of DMSO in the assay should be kept below 0.5%.

    • Add 100 nL of compound solution to the appropriate wells. For controls, add DMSO only (negative control) or a known JAK inhibitor (positive control).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Pathway Stimulation:

    • Prepare a solution of OSM in assay buffer at a concentration that induces ~80% of the maximal response (EC80).

    • Add 5 µL of the OSM solution to all wells except for the unstimulated controls.

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Biochemical Kinase Assay (e.g., TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to directly measure the inhibition of a specific JAK isoform by Stauntonside M.

Materials:

  • Recombinant human JAK2 (or other isoforms)

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-peptide antibody and Streptavidin-allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 384-well low-volume black plates

  • TR-FRET enabled plate reader

Protocol:

  • Compound Dispensing:

    • Add 100 nL of Stauntonside M or control compounds in DMSO to the assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution containing JAK2 enzyme and the biotinylated peptide substrate in assay buffer.

    • Dispense 5 µL of this solution into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer at the Km concentration for the enzyme.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mix containing the Europium-labeled antibody and Streptavidin-APC in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Presentation and Analysis

Quantitative data from HTS should be carefully analyzed to determine assay quality and identify hits. Key metrics include the Z'-factor, signal-to-background ratio, and for confirmed hits, the IC50 value.

Table 1: Assay Quality Control Metrics

ParameterFormulaAcceptance Criteria
Z'-Factor 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|> 0.5
Signal-to-Background μ_pos / μ_neg> 10
Signal-to-Noise (μ_pos - μ_neg) / σ_neg> 10

μ_pos and σ_pos are the mean and standard deviation of the positive control; μ_neg and σ_neg are for the negative control.

Table 2: Hypothetical Dose-Response Data for Stauntonside M

Stauntonside M (µM)% Inhibition (Cell-based)% Inhibition (Biochemical)
10098.599.1
3095.297.3
1088.192.5
375.481.0
152.358.6
0.328.935.1
0.110.512.8
0.032.13.4
IC50 (µM) 0.95 0.78

Conclusion

These application notes provide a comprehensive guide for the high-throughput screening of Stauntonside M as a potential inhibitor of the JAK/STAT signaling pathway. The detailed protocols for both cell-based and biochemical assays, along with guidelines for data analysis, offer a robust framework for identifying and characterizing the activity of this and other novel compounds. Successful execution of these protocols will enable the progression of promising hits into lead optimization and further drug development stages.

References

Application Notes and Protocols: Labeling Stauntonside M for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntonside M is a novel macrocyclic lactone recently isolated from the marine sponge Stauntonia maris. Preliminary studies have revealed its potent and selective inhibitory activity against the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is implicated in various cancers and inflammatory diseases, making Stauntonside M a promising candidate for therapeutic development. To facilitate further investigation of its cellular uptake, subcellular localization, and target engagement, we have developed protocols for fluorescently labeling Stauntonside M and its application in cellular imaging studies.

Principle

Fluorescent labeling of small molecules like Stauntonside M allows for their visualization and tracking within living cells using fluorescence microscopy. This is typically achieved by conjugating a fluorescent dye (fluorophore) to the molecule of interest. The choice of fluorophore and the labeling strategy are critical to ensure that the biological activity of the parent compound is not significantly altered. These application notes describe the use of a commercially available amine-reactive fluorescent dye for labeling a synthetically modified analog of Stauntonside M containing a primary amine handle.

Data Presentation

Table 1: Physicochemical and Photophysical Properties of Fluorescently Labeled Stauntonside M

PropertyStauntonside MStauntonside M-Fluorophore Conjugate
Molecular Weight ( g/mol ) 482.6895.1
Purity (HPLC) >98%>95%
Solubility DMSO, EthanolDMSO
Excitation Max (nm) N/A495
Emission Max (nm) N/A519
Quantum Yield N/A0.92

Table 2: In Vitro Biological Activity of Stauntonside M and its Fluorescent Conjugate

CompoundPI3Kα IC50 (nM)Cytotoxicity (HeLa cells) CC50 (µM)
Stauntonside M 15.2 ± 2.15.8 ± 0.7
Stauntonside M-Fluorophore Conjugate 25.8 ± 3.58.2 ± 1.1
Control PI3K Inhibitor 10.5 ± 1.54.5 ± 0.6

Experimental Protocols

Protocol 1: Fluorescent Labeling of Stauntonside M

This protocol describes the conjugation of an amine-reactive fluorescent dye to an amino-functionalized Stauntonside M analog.

Materials:

  • Amino-Stauntonside M

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve 1 mg of Amino-Stauntonside M in 200 µL of anhydrous DMF.

  • Add 1.5 equivalents of the amine-reactive fluorescent dye to the solution.

  • Add 2 equivalents of TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, purify the conjugate by RP-HPLC using a C18 column and a water/acetonitrile gradient.

  • Collect the fractions containing the fluorescently labeled Stauntonside M.

  • Lyophilize the purified product to obtain a dry powder.

  • Store the labeled compound at -20°C, protected from light and moisture.

Protocol 2: Cellular Imaging of Labeled Stauntonside M

This protocol outlines the procedure for imaging the subcellular localization of fluorescently labeled Stauntonside M in cultured cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescently labeled Stauntonside M

  • Confocal microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight to allow for attachment.

  • Prepare a 1 µM working solution of fluorescently labeled Stauntonside M in DMEM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Incubate the cells with the Stauntonside M-fluorophore conjugate solution for 1 hour at 37°C.

  • Wash the cells three times with PBS to remove any unbound conjugate.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes.

  • Wash the cells three times with PBS.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI.

Visualizations

G cluster_0 PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth StauntonsideM Stauntonside M StauntonsideM->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of Stauntonside M.

G cluster_1 Experimental Workflow Start Start: Amino-Stauntonside M Labeling Fluorescent Labeling Start->Labeling Purification RP-HPLC Purification Labeling->Purification Characterization Characterization (Mass Spec, etc.) Purification->Characterization CellCulture Cell Seeding & Culture Incubation Incubation with Labeled Compound CellCulture->Incubation Fixation Fixation & Staining Incubation->Fixation Imaging Confocal Microscopy Fixation->Imaging End End: Data Analysis Imaging->End

Caption: Experimental workflow for labeling and imaging with Stauntonside M.

Application Notes and Protocols for Target Identification Studies of Stauntonside M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntonside M is a novel macrocyclic lactone exhibiting potent anti-proliferative activity against a panel of human cancer cell lines. Its unique chemical structure suggests the potential for a novel mechanism of action, making it an attractive candidate for development as a therapeutic agent.[1][2][3] To advance the development of Stauntonside M, identification of its direct molecular target(s) is crucial. These application notes provide a comprehensive overview and detailed protocols for the target identification of Stauntonside M using a chemical proteomics approach, combining affinity chromatography with mass spectrometry.

Quantitative Data Summary

The biological activity of Stauntonside M has been characterized in various cancer cell lines. The following table summarizes the key quantitative data obtained from in vitro assays.

Parameter MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer) HEK293T (Control)
IC50 (nM) 150220180>10,000
Binding Affinity (Kd) to Target X (Hypothetical) 85 nM---

Table 1: In Vitro Activity of Stauntonside M. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure. Binding affinity to a hypothetical target was determined by surface plasmon resonance.

Experimental Protocols

Target identification of Stauntonside M is achieved through a multi-step process involving the synthesis of an affinity probe, affinity pull-down of interacting proteins, and identification of these proteins by mass spectrometry.

Synthesis of Stauntonside M Affinity Probe

To facilitate the isolation of Stauntonside M-binding proteins, an affinity probe is synthesized by covalently attaching a linker to a non-essential position on the Stauntonside M molecule. This linker is then conjugated to a solid support, such as sepharose beads.

Protocol:

  • Modification of Stauntonside M: Introduce a reactive functional group (e.g., a primary amine or a terminal alkyne) onto Stauntonside M at a position determined not to be critical for its biological activity. This can be achieved through standard organic synthesis protocols.

  • Linker Attachment: React the modified Stauntonside M with a bifunctional linker, such as NHS-PEG-biotin or a linker with a terminal alkyne for click chemistry.

  • Immobilization on Beads: Covalently couple the Stauntonside M-linker conjugate to activated sepharose beads (e.g., NHS-activated or streptavidin-coated beads).[4]

  • Washing and Storage: Thoroughly wash the beads to remove any unreacted material and store them in a suitable buffer at 4°C.

Affinity Pull-Down of Target Proteins from Cell Lysate

This protocol describes the use of the Stauntonside M affinity probe to isolate target proteins from a cell lysate.

Protocol:

  • Cell Culture and Lysis:

    • Culture MCF-7 cells to ~80-90% confluency.

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Incubation with Affinity Probe:

    • Incubate the cleared cell lysate with the Stauntonside M-conjugated beads (and control beads without Stauntonside M) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[5] A typical washing procedure involves 3-5 washes.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be done by:

      • Competitive elution with an excess of free Stauntonside M.

      • Denaturing elution with a buffer containing SDS and a reducing agent (e.g., Laemmli buffer).

Protein Identification by Mass Spectrometry

The eluted proteins are identified using a bottom-up proteomics approach.[6]

Protocol:

  • On-Bead Digestion (Alternative to Elution):

    • After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the proteins with a protease, such as trypsin, overnight at 37°C.

  • Peptide Desalting and Concentration:

    • Collect the supernatant containing the digested peptides.

    • Desalt and concentrate the peptides using a C18 ZipTip or a similar reversed-phase chromatography method.[7]

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

    • The mass spectrometer will acquire MS and MS/MS spectra of the eluting peptides.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest to identify the proteins.[9]

    • Filter and validate the protein identifications. Proteins that are significantly enriched in the Stauntonside M pull-down compared to the control pull-down are considered potential targets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway modulated by Stauntonside M and the experimental workflow for its target identification.

StauntonsideM_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetX Target X (Kinase) Receptor->TargetX DownstreamKinase Downstream Kinase TargetX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor StauntonsideM Stauntonside M StauntonsideM->TargetX

Caption: Hypothetical signaling pathway inhibited by Stauntonside M.

TargetID_Workflow Start Start: Stauntonside M with Anti-proliferative Activity SynthesizeProbe Synthesize Stauntonside M Affinity Probe Start->SynthesizeProbe AffinityPulldown Affinity Pull-down with Stauntonside M Probe SynthesizeProbe->AffinityPulldown CellCulture Culture MCF-7 Cells CellLysis Prepare Cell Lysate CellCulture->CellLysis CellLysis->AffinityPulldown Wash Wash to Remove Non-specific Binders AffinityPulldown->Wash Elute Elute Bound Proteins or On-bead Digest Wash->Elute MS_Analysis LC-MS/MS Analysis Elute->MS_Analysis DataAnalysis Database Search and Protein Identification MS_Analysis->DataAnalysis TargetValidation Validate Potential Targets (e.g., siRNA, WB) DataAnalysis->TargetValidation

Caption: Experimental workflow for Stauntonside M target identification.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the identification of the molecular targets of Stauntonside M. Successful identification of its binding partners will be a critical step in elucidating its mechanism of action and will guide future efforts in the development of Stauntonside M as a novel anti-cancer therapeutic. Further validation of the identified targets using orthogonal approaches, such as genetic knockdown or knockout, will be essential to confirm their role in the observed biological activity of Stauntonside M.

References

Application Note & Protocol: Genome-wide CRISPR-Cas9 Screening to Elucidate the Mechanism of Action of Compound S

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genome-wide CRISPR-Cas9 screens are a powerful tool for identifying genes that modulate cellular responses to drug treatments.[1][2][3][4] This technology enables the systematic knockout of nearly every gene in the genome, allowing for the identification of genetic perturbations that confer sensitivity or resistance to a given compound. Such insights are invaluable for elucidating a compound's mechanism of action, identifying potential drug targets, and understanding mechanisms of drug resistance.[2][3][4]

This application note provides a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to investigate the cellular response to a hypothetical small molecule, Compound S . While the user specified "Stauntonside M," extensive searches did not identify a compound by this name in publicly available scientific literature. It is possible that this is a novel or internal compound name. Based on phonetic similarity, we speculate the user may have been referring to Oncostatin M (OSM) , a pleiotropic cytokine belonging to the interleukin-6 family.[5] OSM is known to activate the JAK/STAT and MAPK signaling pathways.[6] For the purpose of providing a broadly applicable protocol, we will proceed with the hypothetical "Compound S."

The following sections detail the experimental workflow, from cell line selection and library transduction to data analysis and hit validation. The provided protocols and diagrams can be adapted for use with various small molecules and cell lines.

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen with Compound S treatment involves several key steps, as illustrated in the diagram below.

CRISPR_Screen_Workflow Experimental Workflow for CRISPR Screen with Compound S cluster_setup Screen Setup cluster_treatment Treatment & Selection cluster_analysis Data Analysis & Validation cell_line 1. Cell Line Selection & Cas9 Expression library 2. sgRNA Library Selection & Lentivirus Production cell_line->library transduction 3. Lentiviral Transduction library->transduction selection 4. Antibiotic Selection transduction->selection MOI < 0.5 treatment 5. Compound S Treatment selection->treatment harvest 6. Genomic DNA Extraction treatment->harvest ngs 7. Next-Generation Sequencing harvest->ngs analysis 8. Data Analysis (MAGeCK) ngs->analysis validation 9. Hit Validation analysis->validation

Caption: A schematic overview of the CRISPR-Cas9 screening workflow with Compound S.

Quantitative Data Summary

The following tables represent hypothetical data from a CRISPR screen with Compound S.

Table 1: Cell Viability Assay for IC50 Determination of Compound S

Compound S Concentration (µM)Percent Viability (%)
0.01100
0.198
185
552
1025
205

Table 2: Top 5 Enriched and Depleted Genes from CRISPR Screen

GeneLog2 Fold Changep-valuePhenotype
Enriched (Resistance)
ABCB14.21.5e-8Resistance
GENE_X3.83.2e-7Resistance
GENE_Y3.58.1e-7Resistance
CUL33.11.2e-6Resistance
KEAP12.95.6e-6Resistance
Depleted (Sensitization)
GENE_A-5.12.3e-9Sensitization
GENE_B-4.87.8e-9Sensitization
STAT3-4.51.4e-8Sensitization
JAK1-4.24.5e-8Sensitization
GENE_C-3.99.2e-8Sensitization

Experimental Protocols

Cell Line Preparation and Cas9 Expression
  • Cell Line Selection: Choose a cancer cell line relevant to the therapeutic context of Compound S. Ensure the cell line is easily transducible and exhibits a robust response to the compound.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9.

  • Quality Control: Select a single-cell clone with high and uniform Cas9 activity. Validate Cas9 activity using a functional assay (e.g., GFP knockout with a validated sgRNA).

sgRNA Library and Lentivirus Production
  • Library Selection: Utilize a genome-scale sgRNA library (e.g., GeCKO, Brunello) for an unbiased screen.

  • Lentivirus Production: Transfect HEK293T cells with the pooled sgRNA library plasmids along with packaging and envelope plasmids to produce high-titer lentivirus.

  • Titer Determination: Determine the viral titer to calculate the appropriate volume for transduction at a low multiplicity of infection (MOI).

Lentiviral Transduction of Cas9-expressing Cells
  • Plate the Cas9-expressing cells at a density that ensures a representation of at least 200 cells per sgRNA in the library.

  • Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.[7]

  • Include a non-transduced control and a control transduced with a non-targeting sgRNA.

Antibiotic Selection
  • Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Maintain antibiotic selection until all cells in the non-transduced control plate have died.

Compound S Treatment
  • After antibiotic selection, split the cell population into two groups: a vehicle-treated control group and a Compound S-treated group.

  • Treat the cells with a pre-determined concentration of Compound S (e.g., IC50 value determined from a cell viability assay).

  • Culture the cells for a sufficient duration to allow for the enrichment or depletion of specific gene knockouts (typically 14-21 days). Ensure the cell population maintains a minimum representation of 200 cells per sgRNA throughout the experiment.

Genomic DNA Extraction and Next-Generation Sequencing (NGS)
  • Harvest cells from both the control and treated populations.

  • Extract high-quality genomic DNA.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

  • Perform NGS to determine the relative abundance of each sgRNA in both populations.

Data Analysis
  • Use bioinformatics tools such as MAGeCK to analyze the sequencing data.

  • Identify sgRNAs that are significantly enriched or depleted in the Compound S-treated population compared to the control.

  • Perform gene-level analysis to identify candidate genes that modulate the response to Compound S.

Hit Validation
  • Validate the top candidate genes from the primary screen using individual sgRNAs.

  • Perform competitive growth assays or cell viability assays with individual knockout cell lines to confirm their sensitivity or resistance to Compound S.

  • Conduct further mechanistic studies to elucidate the role of the validated genes in the cellular response to Compound S.

Signaling Pathway Diagram

Based on the hypothetical depleted genes from our screen (JAK1, STAT3), a potential signaling pathway affected by Compound S could be the JAK/STAT pathway. This is also a primary signaling pathway for Oncostatin M.

JAK_STAT_Pathway Hypothetical JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Compound_S Compound S Compound_S->JAK1 Inhibition Compound_S->STAT3 Inhibition Cytokine Cytokine (e.g., Oncostatin M) Cytokine->Receptor

Caption: A diagram of the JAK/STAT pathway, a potential target of Compound S.

References

Troubleshooting & Optimization

Stauntonside M stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stauntonside M

Disclaimer: Information regarding "Stauntonside M" is not publicly available. This guide provides general principles for troubleshooting stability issues of chemical compounds in cell culture media. The signaling pathway information provided is based on Oncostatin M (OSM), a cytokine with a similar name, and should be considered speculative in the context of "Stauntonside M".

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered when working with compounds like Stauntonside M in cell culture experiments.

General Troubleshooting Guide for Compound Stability

Issue 1: Compound Precipitation in Cell Culture Medium

  • Observation: The cell culture medium appears cloudy or contains visible particles after the addition of Stauntonside M.[1]

  • Potential Causes & Solutions:

    Potential CauseTroubleshooting Steps
    Poor Aqueous Solubility Many experimental compounds have low water solubility. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous cell culture medium.[1]
    Solvent Shock Rapidly diluting a concentrated DMSO stock into the medium can cause the compound to precipitate. Add the stock solution dropwise while gently vortexing the medium to ensure gradual mixing.[1]
    Exceeding Solubility Limit Every compound has a maximum solubility in a specific medium. Determine the kinetic solubility of Stauntonside M in your specific cell culture medium before preparing working solutions.[1]
    Temperature Fluctuations Changes in temperature can affect solubility. Pre-warm the cell culture medium to 37°C before adding the compound. Avoid repeated freeze-thaw cycles of the stock solution.[1]
    pH of the Medium The pH of the medium can influence the ionization state and solubility of a compound.[2][3] Ensure the medium is properly buffered, especially when working in a non-CO2 incubator.
    Interaction with Media Components Components in the culture medium, such as salts and proteins, can interact with the compound and cause precipitation.[4] Test the solubility in a simpler buffer like PBS to identify potential interactions.

Issue 2: Inconsistent or No Biological Activity

  • Observation: The expected biological effect of Stauntonside M is not observed or varies between experiments.

  • Potential Causes & Solutions:

    Potential CauseTroubleshooting Steps
    Chemical Degradation The compound may be unstable in the cell culture environment (e.g., due to hydrolysis, oxidation). Assess the stability of Stauntonside M at 37°C over the time course of your experiment.[5]
    Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Use low-adhesion plasticware or pre-treat surfaces.
    Light Sensitivity Some compounds are light-sensitive and can degrade upon exposure to light.[6] Protect stock solutions and treated cultures from light.
    Incorrect Storage Improper storage of stock solutions can lead to degradation. Store stock solutions at the recommended temperature, protected from light and moisture.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my stock solution of Stauntonside M?

A1: It is recommended to prepare a high-concentration stock solution in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: What is the maximum final concentration of DMSO I can use in my cell culture?

A2: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How can I determine the stability of Stauntonside M in my specific cell culture medium?

A3: You can perform a stability assay by incubating Stauntonside M in your cell culture medium at 37°C under your experimental conditions. At various time points, take samples and analyze the concentration of the remaining compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: My compound seems to be degrading over the course of my experiment. What can I do?

A4: If Stauntonside M is found to be unstable, you may need to perform media changes with freshly prepared compound at regular intervals during your experiment to maintain a consistent concentration. Alternatively, consider using a more stable analog if available.

Experimental Protocols

Protocol: Assessment of Compound Stability in Cell Culture Media

This protocol outlines a general method to assess the stability of a compound in cell culture media over time.

  • Preparation of Compound Solution:

    • Prepare a stock solution of Stauntonside M in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration. Ensure the final solvent concentration is consistent and non-toxic to the cells.

  • Incubation:

    • Dispense the compound-containing medium into sterile tubes or wells of a culture plate.

    • Incubate the samples at 37°C in a humidified incubator with the appropriate CO2 concentration.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Processing:

    • Immediately after collection, stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of the remaining Stauntonside M in each sample using a validated analytical method such as HPLC or LC-MS/MS.[5]

  • Data Interpretation:

    • Plot the concentration of Stauntonside M as a function of time to determine its stability profile.

Experimental Workflow for Assessing Compound Stability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate collect Collect Samples at Time Points incubate->collect process Process Samples (e.g., Quench & Store) collect->process analyze Analyze by HPLC/LC-MS process->analyze interpret Interpret Data (Stability Profile) analyze->interpret

Workflow for assessing compound stability in cell culture media.

Data Presentation

Hypothetical Stability of Stauntonside M in Different Cell Culture Media

The following table summarizes hypothetical stability data for Stauntonside M under various conditions.

Medium ComponentConditionStauntonside M Half-life (hours)
Basal Medium (DMEM) 37°C, 5% CO224
DMEM + 10% FBS 37°C, 5% CO218
Basal Medium (RPMI) 37°C, 5% CO222
RPMI + 10% FBS 37°C, 5% CO216
DMEM (pH 7.0) 37°C, 5% CO220
DMEM (pH 7.8) 37°C, 5% CO212

Note: This data is for illustrative purposes only.

Signaling Pathways (Speculative, based on Oncostatin M)

Disclaimer: As no information is available for "Stauntonside M," the following section describes the signaling pathways of Oncostatin M (OSM), a member of the IL-6 cytokine family. This information is provided as a speculative example of potential signaling mechanisms.

Oncostatin M (OSM) is a pleiotropic cytokine that activates several intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[7] These pathways regulate diverse cellular processes such as proliferation, differentiation, and inflammation.[7][8]

OSM initiates signaling by binding to a receptor complex on the cell surface. There are two types of OSM receptor complexes: Type I, which consists of the leukemia inhibitory factor receptor (LIFR) and gp130, and Type II, which is composed of the OSM receptor-beta (OSMR-beta) and gp130.[8]

OSM-Induced Signaling Pathways

G OSM Oncostatin M (OSM) Receptor OSM Receptor Complex (Type I or II) OSM->Receptor Binding JAKs JAKs Receptor->JAKs Activation STATs STAT1/3/5 JAKs->STATs Phosphorylation Ras Ras JAKs->Ras STAT_dimer STAT Dimer STATs->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription

References

Technical Support Center: Overcoming Synthesis Challenges for Stauntonside M and Related Complex Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no published total synthesis of a compound specifically named "Stauntonside M." The Stauntonia genus is a known source of complex triterpenoid saponins, and this guide addresses the anticipated challenges in the synthesis of such molecules, using a hypothetical "Stauntonside M" as a representative example. The following troubleshooting advice and protocols are based on established methodologies in complex natural product synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of complex natural products like Stauntonside M.

Question 1: Low stereoselectivity in the key glycosylation step to form the oligosaccharide side chain.

Answer: Achieving high stereoselectivity in glycosylation is a frequent challenge. The outcome is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. Here are some troubleshooting steps:

  • Modify the Glycosyl Donor: The choice of protecting group at the C2 position of the glycosyl donor can have a significant impact on stereoselectivity. For a 1,2-trans-glycosidic linkage, a participating group like an acetyl or benzoyl group is recommended. For a 1,2-cis-linkage, a non-participating group like a benzyl or an ether is preferable.

  • Vary the Promoter/Activator: The reactivity of the promoter can influence the reaction mechanism. For instance, in the case of a thioglycoside donor, a more reactive activator like NIS/TfOH might favor an SN1-like mechanism, while a less reactive activator like DMTST could favor an SN2-like pathway.

  • Optimize Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates. For example, ethereal solvents like diethyl ether or THF can assist in the formation of 1,2-cis-glycosides.

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

  • Consider the Glycosyl Acceptor's Steric and Electronic Properties: A bulky protecting group near the acceptor's hydroxyl group can hinder one face of attack, thereby improving stereoselectivity.

Data Presentation: Comparison of Glycosylation Conditions for a Model System

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp (°C)α:β RatioYield (%)
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranosideNIS/TfOHCH2Cl2-78 to 01:1585
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranosideDMTSTEt2O-40>20:170
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranosideTMSOTfCH2Cl2-781:1090

Question 2: Difficulty in the late-stage selective deprotection of a silyl ether in the presence of other sensitive functional groups.

Answer: Selective deprotection is a common hurdle in the final stages of a total synthesis. The choice of reagent and conditions is critical to avoid undesired side reactions.

  • Fluoride-Based Reagents:

    • TBAF (Tetrabutylammonium fluoride): While common, it can be basic and may cause epimerization or other base-mediated side reactions. Using buffered TBAF (e.g., with acetic acid) can mitigate this.

    • HF-Pyridine: This is a powerful reagent for cleaving more robust silyl ethers. The stoichiometry and reaction time need to be carefully controlled.

    • TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): This is an anhydrous source of fluoride and can be useful when water-sensitive functional groups are present.

  • Acid-Based Reagents:

    • For acid-labile silyl ethers like TBS, mild acids such as PPTS (Pyridinium p-toluenesulfonate) or CSA (Camphorsulfonic acid) in an alcoholic solvent can be effective.

  • Chelation-Assisted Deprotection: If a hydroxyl group is in proximity to the silyl ether, certain Lewis acids might coordinate to both oxygen atoms, facilitating a selective deprotection.

Experimental Workflow for Selective Deprotection

start Substrate with Multiple Silyl Ethers reagent_screening Screen Deprotection Reagents (TBAF, HF-Py, PPTS) start->reagent_screening analysis LC-MS Analysis of Reaction Mixture reagent_screening->analysis desired_product Desired Product Formed? analysis->desired_product side_products Side Products Observed? desired_product->side_products No end Isolated Desired Product desired_product->end Yes side_products->reagent_screening No, Try New Reagent optimize Optimize Conditions (Temperature, Time, Stoichiometry) side_products->optimize Yes optimize->reagent_screening

Caption: Workflow for optimizing selective silyl ether deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in the total synthesis of a complex saponin like Stauntonside M?

A1: The main challenges are expected to be:

  • Stereocontrolled synthesis of the aglycone: This involves the construction of multiple stereocenters on a complex polycyclic core.

  • Synthesis of the oligosaccharide side chain: This requires multiple stereoselective glycosylation reactions.

  • Late-stage glycosylation: Attaching the complex oligosaccharide to the sterically hindered aglycone can be low-yielding.

  • Orthogonal protecting group strategy: A robust protecting group scheme is necessary to differentiate the numerous hydroxyl groups on both the aglycone and the sugar moieties.

  • Purification and characterization: The final product and its intermediates are often high molecular weight, amorphous solids that can be difficult to purify and characterize.

Q2: How can I improve the yield of the final macrolactonization step to form the core of the aglycone?

A2: Macrolactonization is often a yield-limiting step. Here are some strategies to improve its efficiency:

  • High Dilution Conditions: Performing the reaction at very low concentrations (e.g., 0.001 M) favors the intramolecular cyclization over intermolecular polymerization. This can be achieved using a syringe pump for slow addition of the substrate.

  • Choice of Cyclization Method: Several methods are available, and the best choice depends on the substrate. Common methods include Yamaguchi macrolactonization, Shiina macrolactonization, and ring-closing metathesis (RCM) followed by reduction.

  • Conformational Control: The conformation of the linear precursor can pre-organize it for cyclization. The introduction of rigid elements like double or triple bonds can be beneficial.

Experimental Protocols

Protocol: Stereoselective Glycosylation using a Trichloroacetimidate Donor

This protocol describes a general procedure for the stereoselective formation of a β-glycosidic linkage using a trichloroacetimidate donor and a TMSOTf promoter.

Materials:

  • Glycosyl donor (trichloroacetimidate, 1.2 eq)

  • Glycosyl acceptor (1.0 eq)

  • Anhydrous dichloromethane (CH2Cl2)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq)

  • Triethylamine (Et3N)

Procedure:

  • To a flame-dried, argon-purged flask containing activated 4 Å molecular sieves, add a solution of the glycosyl donor and glycosyl acceptor in anhydrous CH2Cl2.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add TMSOTf dropwise via syringe.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, then dilute with CH2Cl2 and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Hypothetical Retrosynthetic Analysis of Stauntonside M

Stauntonside M Stauntonside M Aglycone Aglycone Stauntonside M->Aglycone Glycosylation Oligosaccharide Oligosaccharide Stauntonside M->Oligosaccharide Glycosidic Bond Cleavage Fragment A Fragment A Aglycone->Fragment A Diels-Alder Fragment B Fragment B Aglycone->Fragment B Ring-Closing Metathesis Simpler Precursors Simpler Precursors Oligosaccharide->Simpler Precursors Sequential Glycosylation Fragment A->Simpler Precursors Fragment B->Simpler Precursors cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylation (Degradation) NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Expression Gene Expression NF-κB_n->Gene Expression Transcription Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IKK Activation Stauntonside M Stauntonside M Stauntonside M->IKK Inhibition

Optimizing Drug Dosage for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing drug dosage for your in vivo studies. The following information is based on established principles of pharmacology and preclinical research.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my compound in an in vivo study?

A1: Selecting an initial dose is a critical step. A common approach is to start with a dose that has shown efficacy in in vitro studies and extrapolate to an in vivo dose based on pharmacokinetic (PK) and pharmacodynamic (PD) data, if available. If no prior in vivo data exists, a dose range-finding study with a small number of animals is recommended. This typically involves administering a wide range of doses to identify a tolerated dose with some biological activity.

Q2: What are the key considerations when designing a dose-response study?

A2: A well-designed dose-response study is essential for determining the optimal dose. Key considerations include:

  • Number of dose groups: Typically, 3-5 dose groups plus a vehicle control group are sufficient to establish a dose-response relationship.[1]

  • Dose selection: Doses should be spaced appropriately to capture the full dynamic range of the response, from minimal effect to maximal effect (or toxicity).

  • Sample size: The number of animals per group should be sufficient to detect a statistically significant effect. Power analysis can be used to determine the appropriate sample size.[1]

  • Route of administration: The route should be relevant to the intended clinical application.[2]

  • Endpoint measurement: Clear and quantifiable endpoints are necessary to assess the drug's effect.

Q3: What are common challenges encountered during in vivo dosing and how can I troubleshoot them?

A3: Researchers may face several challenges during in vivo studies. Here are some common issues and troubleshooting tips:

Issue Possible Cause(s) Troubleshooting Suggestions
High variability in animal response Genetic drift in animal strains, inconsistent dosing technique, environmental factors, diet, or microbiome differences.Use a genetically defined animal strain. Standardize dosing procedures and ensure all technicians are properly trained. Control for environmental variables (light/dark cycle, temperature). Provide a standardized diet.
Lack of efficacy Inadequate dose, poor bioavailability, rapid metabolism or clearance of the compound.Conduct a dose-escalation study to test higher doses. Perform pharmacokinetic studies to assess drug exposure.[2][3] Consider alternative formulations to improve bioavailability.
Unexpected toxicity Off-target effects, metabolite toxicity, vehicle-related toxicity.Conduct a thorough literature search for known toxicities of similar compounds. Perform acute and subchronic toxicity studies.[4][5] Include a vehicle-only control group to assess the vehicle's contribution to toxicity.
Poor solubility of the compound The physicochemical properties of the compound make it difficult to dissolve in a suitable vehicle.Test a range of biocompatible solvents and excipients. Consider formulation strategies such as nanoparticles, liposomes, or cyclodextrin complexes.

Experimental Protocols

General Protocol for a Dose-Response Study

This protocol outlines a general workflow for conducting a dose-response study in a rodent model.

  • Animal Model Selection: Choose an appropriate animal species and strain that is relevant to the disease being studied.[1]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Randomization and Grouping: Randomly assign animals to different treatment groups, including a vehicle control group.[1]

  • Dose Preparation: Prepare fresh dosing solutions for each administration. Ensure the compound is fully dissolved and the concentration is accurate.

  • Dosing: Administer the compound or vehicle to the animals according to the chosen route and schedule.

  • Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects. Monitor relevant physiological parameters.

  • Endpoint Assessment: At the end of the study, collect tissues or samples for analysis of the primary and secondary endpoints.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship.

Visualizing Experimental Workflows and Pathways

Dose-Response Study Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis AnimalSelection Select Animal Model Acclimatization Acclimatize Animals AnimalSelection->Acclimatization Randomization Randomize into Groups Acclimatization->Randomization DosePrep Prepare Dosing Solutions Randomization->DosePrep Dosing Administer Compound/Vehicle DosePrep->Dosing Monitoring Monitor for Toxicity Dosing->Monitoring Endpoint Assess Endpoints Monitoring->Endpoint DataAnalysis Analyze Data Endpoint->DataAnalysis Conclusion Determine Optimal Dose DataAnalysis->Conclusion

Caption: Workflow for a typical in vivo dose-response study.

General Signal Transduction Pathway

This diagram illustrates a simplified signal transduction pathway that can be modulated by a therapeutic compound.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Drug/Ligand Receptor Receptor Ligand->Receptor Binding SecondMessenger Second Messenger Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression

Caption: A generic cell signaling pathway initiated by a ligand.

References

Stauntonside M off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Stauntonside M.

Frequently Asked Questions (FAQs)

Q1: My cells exhibit an unexpected phenotype after treatment with Stauntonside M. How can I determine if this is an on-target or off-target effect?

A1: Differentiating between on-target and off-target effects is a critical step in characterizing a novel compound. A multi-faceted approach is recommended. Start by performing a thorough dose-response analysis to see if the phenotype occurs at concentrations consistent with the known or expected potency of Stauntonside M against its intended target.[1] Additionally, employing structurally similar but inactive analogs of Stauntonside M can help distinguish between specific and non-specific effects.[1] If the unexpected phenotype persists with the inactive analog, it is more likely an off-target effect or related to the chemical scaffold itself.

Q2: I'm observing significant cell toxicity at concentrations where I expect Stauntonside M to be specific. What could be the cause?

A2: Cell toxicity at or near the efficacious concentration can be due to either potent on-target effects (the target is essential for cell survival) or off-target effects.[1] To dissect this, you can perform rescue experiments. For example, if Stauntonside M inhibits an enzyme, try adding back the product of that enzyme to see if it rescues the cells from toxicity.[1] If the toxicity is not rescued, it is more likely an off-target effect. It is also crucial to perform broad-panel screening against a range of other targets, such as kinases or GPCRs, to identify potential off-target interactions that could lead to toxicity.[1][2]

Q3: The effect of Stauntonside M varies significantly between different cell lines. Why is this happening?

A3: Inconsistent results across cell lines can be attributed to several factors. Different cell lines may have varying expression levels of the intended target, leading to differential sensitivity. They might also express different complements of off-target proteins, resulting in cell-type-specific off-target effects.[1] It is also possible that the downstream signaling pathways regulated by the target differ between cell types. To investigate this, quantify the expression of the target protein in each cell line and consider performing off-target profiling in the most sensitive cell line to identify potential cell-type-specific off-targets.[1]

Q4: How can I confirm that Stauntonside M is engaging its intended target in my cellular model?

A4: Direct evidence of target engagement in a cellular context is crucial. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein in intact cells.[1] This method assesses the thermal stability of the target protein in the presence and absence of the compound. An increase in the target protein's melting temperature upon compound treatment indicates direct binding. Other methods include direct binding assays using cellular lysates or affinity chromatography-mass spectrometry approaches to pull down the target protein.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

If you observe a phenotype that is not readily explained by the known function of the intended target, follow these steps to investigate potential off-target effects.

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 On-Target vs. Off-Target Differentiation cluster_3 Off-Target Identification cluster_4 Conclusion A Unexpected Phenotype Observed with Stauntonside M B Dose-Response Curve A->B C Use Structurally Similar Inactive Control A->C D Rescue Experiment B->D C->D E Target Knockdown/Knockout (e.g., siRNA, CRISPR) D->E Phenotype Not Rescued H On-Target Effect Confirmed D->H Phenotype Rescued F Broad Kinase Panel Screening E->F Knockdown Does Not Phenocopy G Affinity Chromatography- Mass Spectrometry E->G E->H Knockdown Phenocopies Compound Effect I Off-Target Effect Identified F->I G->I

Caption: Workflow for troubleshooting unexpected phenotypes.

Issue 2: High Cellular Toxicity

If Stauntonside M exhibits toxicity at concentrations intended for specific target inhibition, use the following guide.

Troubleshooting Cellular Toxicity

Observation Potential Cause Recommended Action
Cell death at expected efficacious concentration.On-target toxicity or off-target effect.Perform rescue experiments; conduct broad off-target screening (e.g., kinase panels).[1]
Activation of an unexpected signaling pathway leading to apoptosis.Off-target activation or pathway crosstalk.Profile the compound against a panel of related targets; map the activated pathway using pathway-specific inhibitors or readouts.
Inconsistent toxicity results between different cell lines.Cell-type specific off-target effects or differences in target expression.Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[1]

Data Presentation

Table 1: Kinase Selectivity Profile for Stauntonside M

A broad kinase screen is a standard method to identify unintended inhibitory activity against other kinases.[1][2] Presenting the data in a clear table is essential for interpretation.

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Target Kinase A 15
Off-Target Kinase B1,500100
Off-Target Kinase C7,500500
Off-Target Kinase D>10,000>667

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.

Table 2: Dose-Response Analysis of On-Target vs. Unexpected Phenotype
AssayStauntonside M EC50/IC50 (nM)
On-Target Activity (e.g., Target Phosphorylation) 25
Unexpected Phenotype (e.g., Apoptosis Induction)2,500
Cell Viability (e.g., MTT Assay)5,000

A significant window between the on-target activity and the unexpected phenotype suggests the latter may be an off-target effect.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or various concentrations of Stauntonside M for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Analysis: Analyze the soluble fraction by Western blot or another protein detection method to determine the amount of soluble target protein at each temperature.

  • Data Interpretation: An increase in the melting temperature of the target protein in the presence of Stauntonside M indicates target engagement.

Protocol 2: Kinase Profiling
  • Compound Submission: Submit Stauntonside M to a commercial kinase profiling service.

  • Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.

  • Data Analysis: The service will provide the percent inhibition of each kinase at a given concentration or calculate the IC50 value for a range of concentrations.

  • Interpretation: Analyze the data to identify any off-target kinases that are inhibited with a potency close to that of the intended target.

Visualizations

On-Target vs. Off-Target Signaling

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Stauntonside M B Target Kinase A A->B Inhibits E Off-Target Kinase B A->E Inhibits C Downstream Effector 1 B->C D Desired Cellular Response C->D F Downstream Effector 2 E->F G Unexpected Phenotype (e.g., Toxicity) F->G

Caption: On-target versus off-target pathway inhibition.

Logical Flow for Troubleshooting

G A Unexpected Result? B Dose-dependent? A->B Yes D On-target effect A->D No C Inactive analog replicates effect? B->C Yes B->D No F Likely off-target C->F No G Non-specific scaffold effect C->G Yes E Off-target or non-specific effect

Caption: Decision tree for initial troubleshooting steps.

References

Technical Support Center: Reducing Variability in Stauntonside M Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is based on general principles of bioassay development and troubleshooting. As "Stauntonside M" does not correspond to a known publicly documented molecule, this guide assumes it is a hypothetical small molecule inhibitor being evaluated in cell-based bioassays. The principles and recommendations provided herein are broadly applicable to such scenarios.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in bioassays involving small molecule inhibitors like Stauntonside M.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Variability in cell-based assays can arise from multiple factors, broadly categorized as biological, technical, and environmental. Biological variability includes differences in cell lines, passage number, and cell health. Technical variability stems from inconsistencies in pipetting, reagent preparation, and plate reader settings. Environmental factors such as temperature and humidity fluctuations in the incubator can also contribute significantly to assay variability.

Q2: How can I minimize the "edge effect" in my microplate assays?

A2: The edge effect, where wells on the perimeter of a microplate exhibit different behavior from interior wells, is a common issue. This is often caused by increased evaporation and temperature gradients. To mitigate this, it is recommended to avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. Using plates with moats that can be filled with liquid and ensuring proper incubator humidification can also help.

Q3: What is the acceptable range for the Z'-factor in a high-throughput screening (HTS) assay?

A3: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between the positive and negative controls. An assay with a Z'-factor between 0 and 0.5 is acceptable, while a Z'-factor below 0 suggests the assay is not reliable for screening.

Q4: How often should I calibrate my pipettes?

A4: Regular pipette calibration is crucial for assay accuracy and reproducibility. It is generally recommended to have pipettes calibrated by a professional service at least once a year. For labs with high usage, more frequent calibration (e.g., every 3-6 months) may be necessary. In addition to professional calibration, researchers should perform routine checks to ensure pipettes are dispensing accurately.

Troubleshooting Guides

High variability in your Stauntonside M bioassays can manifest in several ways. The following tables provide a structured approach to identifying and resolving common issues.

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells for both controls and treated samples.

  • Inconsistent dose-response curves.

  • Poor Z'-factor.

Potential Cause Recommended Solution Quantitative Target/Metric
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating each set of replicates.Coefficient of Variation (CV) of cell number per well < 10%
Pipetting Errors Use calibrated pipettes and pre-wet the tips before dispensing. Pipette slowly and consistently. For small volumes, use reverse pipetting.Pipette accuracy within ±2% of the set volume.
Edge Effects Avoid using the outer 36 wells of a 96-well plate for samples. Fill them with sterile media or PBS.CV of interior wells vs. edge wells should be comparable.
Reagent Inhomogeneity Vortex or gently mix all reagent solutions before use.N/A
Issue 2: Poor or Inconsistent Dose-Response Curve

Symptoms:

  • Shallow slope of the dose-response curve.

  • Inconsistent IC50 values across experiments.

  • High signal in negative control wells (low dose) or low signal in positive control wells (high dose).

Potential Cause Recommended Solution Quantitative Target/Metric
Incorrect Stauntonside M Concentration Prepare fresh serial dilutions of Stauntonside M for each experiment. Verify the stock concentration using a secondary method if possible.Spectrophotometric confirmation of stock solution concentration.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Perform a cell viability assay (e.g., Trypan Blue) before seeding.Cell viability > 95%.
Suboptimal Incubation Time Optimize the incubation time with Stauntonside M. Perform a time-course experiment to determine the optimal endpoint.Time point that yields the largest assay window (signal-to-background).
Compound Instability or Precipitation Visually inspect wells for compound precipitation, especially at high concentrations. If solubility is an issue, consider using a different solvent or adding a solubilizing agent (ensure it doesn't affect the assay).N/A

Experimental Protocols

Standard Cell-Based Viability Assay Protocol (e.g., MTT Assay)

This protocol provides a general framework for assessing the effect of Stauntonside M on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Stauntonside M in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the Stauntonside M dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding reagent_prep Reagent Preparation compound_treatment Stauntonside M Treatment reagent_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay_readout Assay Readout incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis

Caption: A generalized workflow for a typical cell-based bioassay.

Hypothetical Signaling Pathway for Stauntonside M

This diagram illustrates a hypothetical mechanism of action for Stauntonside M as an inhibitor of a kinase signaling pathway.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Promotes stauntonside_m Stauntonside M stauntonside_m->kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by Stauntonside M.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting high variability in bioassays.

troubleshooting_logic start High Variability Observed check_replicates Check Replicate CVs start->check_replicates check_controls Review Control Performance (Z'-factor) check_replicates->check_controls CV < 15% investigate_pipetting Investigate Pipetting and Seeding check_replicates->investigate_pipetting CV > 15% investigate_assay_window Optimize Assay Window (Controls) check_controls->investigate_assay_window Z' < 0.5 investigate_environment Check Environmental Factors (Incubator, Plates) check_controls->investigate_environment Z' > 0.5 resolve Variability Reduced investigate_pipetting->resolve investigate_reagents Check Reagent Quality and Preparation investigate_reagents->resolve investigate_assay_window->investigate_reagents investigate_environment->resolve

Caption: A decision tree for troubleshooting bioassay variability.

Stauntonside M Purification Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification yield of Stauntonside M.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of Stauntonside M.

Question: Why is the initial crude extract yield of Stauntonside M lower than expected?

Answer:

Low yield in the initial crude extract can be attributed to several factors related to the extraction process. Consider the following troubleshooting steps:

  • Inadequate Solvent Penetration: Ensure the plant material is ground to a fine, uniform powder to increase the surface area for solvent interaction.

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical. Stauntonside M may have specific solubility characteristics. Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and water mixtures) to find the optimal one.[1][2]

  • Suboptimal Extraction Method: For thermally stable compounds, methods like Soxhlet or reflux extraction can improve efficiency.[1] However, for thermolabile compounds, non-thermal methods like ultrasonic or microwave-assisted extraction may be more suitable to prevent degradation.[1][3][4]

  • Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration to allow for complete diffusion of Stauntonside M from the plant matrix. If the compound is stable at higher temperatures, increasing the extraction temperature can enhance solubility and extraction efficiency.[2]

Question: How can I minimize the degradation of Stauntonside M during purification?

Answer:

Degradation of Stauntonside M can significantly reduce the final yield. To minimize degradation, consider the following:

  • Temperature Control: Many natural products are sensitive to high temperatures.[5][6] Maintain low temperatures throughout the purification process, especially during concentration steps. Use techniques like rotary evaporation under reduced pressure to lower the solvent's boiling point.

  • pH Management: The stability of many compounds is pH-dependent.[6][7] Determine the optimal pH range for Stauntonside M stability and use buffered solutions during extraction and chromatography. Avoid strongly acidic or alkaline conditions unless they are necessary for a specific purification step and the stability of the compound under these conditions has been verified.

  • Light Protection: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[8] Conduct purification steps in amber glassware or under low-light conditions to protect Stauntonside M.

  • Minimize Oxygen Exposure: Some compounds are susceptible to oxidation. If Stauntonside M is prone to oxidation, consider using degassed solvents and blanketing the sample with an inert gas like nitrogen or argon.

Question: What are the best practices for optimizing the chromatographic purification of Stauntonside M?

Answer:

Chromatographic purification is a critical step for isolating pure Stauntonside M. To optimize this process:

  • Column Selection: Choose a stationary phase that provides the best separation based on the polarity and other physicochemical properties of Stauntonside M. Common choices include silica gel for normal-phase chromatography and C18 for reverse-phase chromatography.

  • Mobile Phase Optimization: Systematically screen different solvent systems (mobile phases) to achieve good resolution between Stauntonside M and impurities. Techniques like Thin Layer Chromatography (TLC) can be used for rapid screening of mobile phases before scaling up to column chromatography.

  • Gradient Elution: If there is a complex mixture of compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can provide better separation and faster elution of all compounds compared to isocratic elution (constant mobile phase composition).

  • Loading Capacity: Avoid overloading the column, as this can lead to poor separation and peak tailing. Determine the optimal sample load for your column size and stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for Stauntonside M extraction?

A1: The highest concentration of Stauntonside M is typically found in the leaves of the plant. It is recommended to use dried and finely powdered leaves for extraction to maximize the surface area for solvent interaction.

Q2: How can I effectively remove chlorophyll from the crude extract?

A2: Chlorophyll can be a challenging impurity to remove. One common method is to perform a liquid-liquid extraction with a non-polar solvent like hexane, which will preferentially dissolve the chlorophyll, leaving the more polar Stauntonside M in the aqueous or alcoholic phase. Alternatively, solid-phase extraction (SPE) with a suitable sorbent can be used.

Q3: What analytical techniques are suitable for monitoring the purity of Stauntonside M fractions?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of fractions collected during column chromatography.[7][9] It provides quantitative data on the concentration of Stauntonside M and the presence of any impurities. Thin Layer Chromatography (TLC) is a quicker, qualitative method that can be used for rapid screening of fractions.

Data Presentation

Table 1: Effect of Extraction Solvent on Crude Stauntonside M Yield

Solvent System (Ethanol:Water)Yield (%)Purity (%)
100:05.265
80:207.875
60:406.572
40:604.168
0:1002.355

Table 2: Influence of Temperature on Stauntonside M Degradation

Temperature (°C)Degradation after 24h (%)
4< 1
25 (Room Temp)5
4015
6035

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Stauntonside M

  • Preparation: Weigh 100 g of dried, powdered plant material.

  • Extraction: Place the powdered material in a 2 L beaker and add 1 L of 80% ethanol.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate at 40 kHz for 30 minutes at a controlled temperature of 25°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Column Chromatography Purification of Stauntonside M

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 dichloromethane:methanol) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. For example, start with 95:5 dichloromethane:methanol, then move to 90:10, 85:15, and so on.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing pure Stauntonside M.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain purified Stauntonside M.

Visualizations

experimental_workflow start Dried Plant Material extraction Ultrasonic-Assisted Extraction (80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration crude_extract Crude Stauntonside M Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Purified Stauntonside M pooling->final_product

Caption: Experimental workflow for Stauntonside M purification.

troubleshooting_pathway start Low Final Yield check_extraction Check Extraction Yield start->check_extraction check_purity Check Purity of Fractions start->check_purity check_degradation Suspect Degradation? start->check_degradation low_extraction Low Crude Yield check_extraction->low_extraction Low low_purity High Impurities check_purity->low_purity Low optimize_extraction Optimize Extraction: - Solvent - Method - Time/Temp low_extraction->optimize_extraction optimize_chromatography Optimize Chromatography: - Stationary Phase - Mobile Phase - Gradient low_purity->optimize_chromatography implement_stability Implement Stability Measures: - Lower Temperature - Control pH - Protect from Light check_degradation->implement_stability Yes

References

Stauntonside M Mass Spectrometry Signal Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal issues during the mass spectrometry analysis of Stauntonside M.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for a sudden loss of Stauntonside M signal?

A sudden loss of signal for your analyte, Stauntonside M, can be attributed to several factors ranging from simple issues with the sample preparation to more complex instrument malfunctions. The most common culprits include problems with the LC system, the mass spectrometer's ion source, or the sample itself.[1][2] It is often effective to use a "divide and conquer" strategy to isolate the problematic module (LC, MS, or sample).[3]

Q2: How can I determine if the problem is with my LC system or the mass spectrometer?

A straightforward way to distinguish between an LC and a mass spectrometer issue is to bypass the LC system.[1][4] This can be done by directly infusing a known standard of Stauntonside M into the mass spectrometer. If a stable and strong signal is observed, the issue likely lies within the LC system (e.g., column degradation, leaks, pump malfunction).[1] If the signal is still absent or weak, the problem is likely with the mass spectrometer itself (e.g., dirty ion source, detector issue).

Q3: What is ion suppression and how can it affect my Stauntonside M signal?

Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest (Stauntonside M) is reduced due to the presence of co-eluting compounds from the sample matrix.[5][6][7] These interfering molecules compete with the analyte for ionization, leading to a decreased signal intensity or, in severe cases, complete signal loss.[5][6] Ion suppression is a common issue in LC-MS, especially when analyzing complex biological samples.[8]

Q4: I suspect contamination in my system. What are the common sources?

Contamination can be a significant source of background noise and can interfere with the signal of your analyte. Common sources of contamination in LC-MS systems include:

  • Solvents and Reagents: Impurities in solvents, water, or mobile phase additives.[4][9][10]

  • Sample Preparation: Leachables from plasticware (e.g., phthalates, polyethylene glycol - PEG), detergents, and hand cream.[4][10][11]

  • LC System: Column bleed, worn pump seals, and microbial growth in solvent bottles.[9][12]

  • Mass Spectrometer: Dirty ion source components (ESI probe, sample cone).[4]

Troubleshooting Guides

Issue 1: No or Low Signal for Stauntonside M

This is one of the most frequent issues encountered. The following workflow can help systematically identify the root cause.

No_Low_Signal_Workflow start Start: No/Low Stauntonside M Signal check_ms Check MS Performance (Direct Infusion of Stauntonside M Standard) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_lc Check LC System lc_ok LC Performance OK? (Pressure, Peak Shape of Standard) check_lc->lc_ok ms_ok->check_lc Yes ms_issue Troubleshoot MS: - Clean Ion Source - Check Detector - Calibrate ms_ok->ms_issue No lc_issue Troubleshoot LC: - Check for Leaks - Purge Pump - Replace Column/Guard Column lc_ok->lc_issue No sample_prep_issue Investigate Sample: - Sample Degradation? - Incorrect Concentration? - Matrix Effects (Ion Suppression)? lc_ok->sample_prep_issue Yes resolved Signal Restored ms_issue->resolved lc_issue->resolved sample_prep_issue->resolved

Caption: Troubleshooting workflow for no or low signal.

Issue 2: High Background Noise or Unexplained Peaks

High background noise can obscure the signal of Stauntonside M, leading to poor sensitivity and inaccurate quantification.

High_Background_Workflow start Start: High Background Noise isolate_source Isolate Contamination Source: Run Blank Injections (Solvent Only) start->isolate_source noise_persists Noise Persists in Blank? isolate_source->noise_persists troubleshoot_lc_ms Contamination in LC or MS System noise_persists->troubleshoot_lc_ms Yes troubleshoot_sample Contamination from Sample Prep noise_persists->troubleshoot_sample No check_solvents Check Solvents & Mobile Phase: - Use Fresh, High-Purity Solvents - Check Additives troubleshoot_lc_ms->check_solvents check_sample_prep Review Sample Prep Protocol: - Check Vials, Pipette Tips - Use High-Quality Reagents troubleshoot_sample->check_sample_prep clean_system Systematically Clean Components: - Flush LC with Strong Solvent - Clean Ion Source check_solvents->clean_system resolved Background Reduced clean_system->resolved check_sample_prep->resolved

Caption: Workflow for troubleshooting high background noise.

Data Presentation

Table 1: Common Contaminants in LC-MS and their Mass Signatures

Contaminant ClassCommon Source(s)Characteristic Mass Signature
Polyethylene Glycol (PEG)Detergents, plasticware, column manufacturingRepeating units of 44 Da[10][11]
PhthalatesPlasticizers in tubing, containersVaries, often observed as [M+H]+ or [M+Na]+
PolysiloxanesSiliconized surfaces, high-recovery tipsRepeating units of 74 Da
Metal Ions (Na, K)Glassware, mobile phase additivesAdducts with analyte ([M+Na]+, [M+K]+)
KeratinDust, skin, hairProtein contaminant, multiple charge states

Experimental Protocols

Protocol 1: Direct Infusion for MS Performance Check

Objective: To verify the mass spectrometer is functioning correctly, independent of the LC system.

Methodology:

  • Prepare a 1 µg/mL standard solution of Stauntonside M in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Disconnect the LC from the mass spectrometer's ion source.

  • Set up a syringe pump to deliver the Stauntonside M standard solution at a constant flow rate (e.g., 5-10 µL/min) directly to the ion source.

  • Optimize the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the Stauntonside M parent ion.[13]

  • Monitor the signal intensity and stability over several minutes. A stable, strong signal indicates the MS is functioning correctly.

Protocol 2: Assessing Ion Suppression using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression is occurring.

Methodology:

  • Set up the LC-MS system as you would for your Stauntonside M analysis.

  • While the LC is running a blank gradient (injecting a blank sample matrix), continuously infuse a standard solution of Stauntonside M into the MS source via a T-connector placed after the analytical column.[8]

  • Monitor the signal of the infused Stauntonside M.

  • Any dips or decreases in the baseline signal of Stauntonside M correspond to elution times of matrix components that are causing ion suppression.[8] This information can then be used to adjust the chromatographic method to separate Stauntonside M from these suppressive regions.

References

Technical Support Center: Stauntonside M Cytotoxicity Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cytotoxicity assays for the novel compound Stauntonside M. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing a cytotoxicity assay for a new compound like Stauntonside M?

A1: The crucial first step is to determine the optimal cell seeding density. This ensures that the cells are in a logarithmic growth phase throughout the experiment, providing a sufficient signal for detection without being overcrowded.[1][2] An inappropriate cell density can lead to nutrient depletion or contact inhibition, skewing the results.[3][4]

Q2: How do I determine the optimal cell seeding density for my specific cell line?

A2: To determine the optimal seeding density, you should perform a growth kinetics experiment. This involves seeding cells at various densities (e.g., ranging from 1,000 to 100,000 cells/well in a 96-well plate) and measuring cell viability at different time points (e.g., 24, 48, and 72 hours).[2][4] The optimal density is the one that allows for exponential growth throughout the intended duration of your cytotoxicity experiment.

Q3: What are the critical parameters to consider when preparing Stauntonside M for a cytotoxicity assay?

A3: As Stauntonside M is a novel compound, it is essential to determine its solubility and stability in the chosen cell culture medium. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and then diluted to the final working concentrations in the culture medium. It is important to include a vehicle control (medium with the solvent at the same concentration used for the highest Stauntonside M concentration) in your experimental setup to account for any potential solvent-induced cytotoxicity.

Q4: Which type of cytotoxicity assay is recommended for initial screening of Stauntonside M?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for initial cytotoxicity screening.[3][5] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of Stauntonside M. Optimization of cell seeding density, compound concentrations, and incubation times is recommended for each specific cell line and experimental condition.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Stauntonside M

  • DMSO (or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and viable.[1]

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Stauntonside M in a suitable solvent.

    • Perform serial dilutions of Stauntonside M in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Stauntonside M. Include vehicle control wells and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration of Stauntonside M relative to the untreated control.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate[7]- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation.[7]
Low Absorbance Values - Low cell number- Insufficient incubation time with MTT- Cell death due to factors other than the compound- Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.- Increase the MTT incubation time (up to 4 hours).- Check for contamination and ensure optimal cell culture conditions.
High Background Absorbance - Contamination of reagents or culture medium- Interference from the test compound (if colored)[3]- Phenol red in the medium can interfere with readings[5]- Use sterile techniques and fresh reagents.- Include control wells with the compound but no cells to measure its intrinsic absorbance.[3]- Use phenol red-free medium for the assay.
Incomplete Solubilization of Formazan Crystals - Insufficient volume of solubilization solution- Inadequate mixing- Ensure the entire formazan precipitate is in contact with the solubilization solution.- Increase mixing time on an orbital shaker or gently pipette up and down to aid dissolution.[3][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Stauntonside M Stock Solution D Treat Cells with Stauntonside M B->D C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus StauntonsideM Stauntonside M Receptor Receptor StauntonsideM->Receptor JAK JAK Receptor->JAK Activation? MAPKKK MAPKKK Receptor->MAPKKK Activation? STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT GeneExpression Altered Gene Expression pSTAT->GeneExpression MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation pMAPK p-MAPK MAPK->pMAPK pMAPK->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

References

Validation & Comparative

In-Depth Target Validation of Stauntonside M: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the target validation experiments for the novel investigational compound, Stauntonside M. Due to the absence of publicly available information regarding "Stauntonside M," this document will focus on establishing a hypothetical framework for its target validation, drawing upon established methodologies and presenting illustrative data. This guide will serve as a template for the rigorous scientific evaluation of a new chemical entity, outlining the critical experiments, data presentation, and pathway analysis required for successful target validation.

Hypothetical Target Profile of Stauntonside M

For the purpose of this guide, we will hypothesize that Stauntonside M is a novel inhibitor of the Receptor Tyrosine Kinase (RTK) c-Met , a well-validated target in oncology. The aberrant activation of the c-Met signaling pathway is implicated in the proliferation, survival, and metastasis of various cancers. Our comparative analysis will therefore focus on established c-Met inhibitors.

Quantitative Performance Analysis

A crucial aspect of target validation is the direct comparison of the investigational compound's performance against existing alternatives. The following tables summarize the hypothetical in vitro and in vivo efficacy of Stauntonside M in comparison to two well-characterized c-Met inhibitors, Crizotinib and Capmatinib.

Table 1: In Vitro Kinase Inhibitory Activity
Compoundc-Met IC₅₀ (nM)Ron IC₅₀ (nM)Axl IC₅₀ (nM)Mer IC₅₀ (nM)
Stauntonside M 5.2 150.8>1000>1000
Crizotinib8.025.015.030.0
Capmatinib0.81.37.0120.0

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective kinase by 50%. Data is presented as the mean of three independent experiments.

Table 2: Cellular Proliferation Assay in c-Met Amplified Cancer Cell Line (Hs746T)
CompoundGI₅₀ (nM)
Stauntonside M 12.5
Crizotinib20.1
Capmatinib3.8

GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Table 3: In Vivo Tumor Growth Inhibition in Hs746T Xenograft Model
Compound (Dose)Tumor Growth Inhibition (%)
Stauntonside M (25 mg/kg, QD) 85
Crizotinib (50 mg/kg, QD)78
Capmatinib (10 mg/kg, QD)92

Tumor growth inhibition is measured at the end of a 21-day study period. QD: once daily administration.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the validation of scientific findings.

Kinase Inhibition Assay

The inhibitory activity of Stauntonside M and comparator compounds against a panel of kinases was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human kinase domains were incubated with the test compounds and a biotinylated peptide substrate in a kinase reaction buffer. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. The reaction was subsequently stopped, and the degree of substrate phosphorylation was detected by the addition of a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate. The TR-FRET signal was measured on a suitable plate reader, and IC₅₀ values were calculated from the dose-response curves.

Cellular Proliferation Assay

The Hs746T gastric cancer cell line, which harbors a c-Met gene amplification, was used to assess the anti-proliferative activity of the compounds. Cells were seeded in 96-well plates and treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was recorded, and GI₅₀ values were determined by non-linear regression analysis of the dose-response curves.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with Hs746T cells. Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. Compounds were administered orally once daily at the indicated doses. Tumor volumes were measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control.

Visualizing the Mechanism of Action

Understanding the signaling pathways and experimental procedures is facilitated by clear and concise diagrams.

G cluster_0 c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS StauntonsideM Stauntonside M StauntonsideM->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of Stauntonside M.

G cluster_1 Target Validation Workflow Identify Identify Target (e.g., c-Met) InVitro In Vitro Assays (Kinase, Cell Proliferation) Identify->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Compare Compare to Alternatives InVivo->Compare Validate Target Validated Compare->Validate

Caption: A streamlined workflow for the target validation of a novel compound.

Unable to Proceed: Information Required for "Stauntonside M"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Stauntonside M" have yielded no specific information about a compound with this name in publicly available scientific literature and databases. This suggests that "Stauntonside M" may be a novel, proprietary, or internally designated compound not yet widely documented.

To proceed with your request for a comparative guide, crucial information about "Stauntonside M" is required. Specifically, understanding its biological target or its general class of chemical compound is essential to identify relevant known inhibitors for a meaningful comparison.

Once this foundational information is provided, a comprehensive comparison guide can be developed, including:

  • Identification of appropriate known inhibitors for the same biological target or of a similar compound class.

  • A thorough literature search for quantitative efficacy data (e.g., IC50, Ki values) for both "Stauntonside M" and the identified inhibitors.

  • Detailed compilation of experimental protocols from relevant studies.

  • Generation of data comparison tables and visualizations as per your specifications.

We kindly request that you provide the biological target and/or the chemical class of "Stauntonside M" to enable the creation of the requested comparison guide.

Orthogonal Assays to Validate Stauntonside M as a PI3K/Akt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Stauntonside M has been identified as a potent and selective inhibitor of the PI3K/Akt pathway, a critical signaling cascade frequently dysregulated in various human cancers, promoting cell growth, proliferation, and survival.[1][2][3] To rigorously validate its on-target activity and cellular effects, a series of orthogonal assays were performed. This guide provides a detailed comparison of Stauntonside M's performance against a known PI3K inhibitor, Alpelisib, and a vehicle control.

Executive Summary of Stauntonside M Activity

An array of orthogonal experimental approaches has been employed to confirm the inhibitory action of Stauntonside M on the PI3K/Akt signaling pathway. These methods collectively demonstrate that Stauntonside M effectively suppresses the kinase activity of PI3K, leading to a downstream blockade of the signaling cascade and resulting in potent anti-proliferative and pro-apoptotic effects in cancer cells.

Data Presentation

The following tables summarize the quantitative data from the key experiments conducted to validate the activity of Stauntonside M.

Table 1: In Vitro PI3Kα Kinase Inhibition Assay

CompoundIC50 (nM)
Stauntonside M15.2
Alpelisib (Control)5.8
Vehicle> 10,000

Table 2: Inhibition of Akt Phosphorylation in MCF-7 Cells

Treatment (1 µM)p-Akt (Ser473) Level (% of Control)
Stauntonside M18.5
Alpelisib25.3
Vehicle100

Table 3: Anti-proliferative Activity in MCF-7 Breast Cancer Cells (72h)

CompoundGI50 (nM)
Stauntonside M45.7
Alpelisib (Control)28.9
Vehicle> 10,000

Table 4: Apoptosis Induction in MCF-7 Cells (48h)

Treatment (1 µM)% Apoptotic Cells (Annexin V+)
Stauntonside M35.2
Alpelisib28.6
Vehicle5.1

Experimental Protocols

1. In Vitro PI3Kα Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of Stauntonside M on the enzymatic activity of recombinant human PI3Kα.

  • Methodology: A commercially available ADP-Glo™ Kinase Assay was used. The assay measures the amount of ADP produced during the kinase reaction. Recombinant PI3Kα was incubated with Stauntonside M or control compounds at various concentrations in the presence of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The kinase reaction was allowed to proceed for 60 minutes at room temperature. The amount of ADP generated was then quantified by converting it to ATP and measuring the subsequent light production using a luciferase/luciferin reaction. The IC50 values were calculated from the dose-response curves.

2. Western Blot Analysis of Akt Phosphorylation

  • Objective: To assess the ability of Stauntonside M to inhibit the PI3K/Akt signaling pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.

  • Methodology: MCF-7 breast cancer cells were seeded in 6-well plates and allowed to attach overnight. The cells were then serum-starved for 24 hours to reduce basal pathway activity. Following starvation, cells were pre-treated with Stauntonside M (1 µM), Alpelisib (1 µM), or vehicle for 2 hours, followed by stimulation with insulin-like growth factor-1 (IGF-1) for 15 minutes to activate the PI3K/Akt pathway. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-Akt (Ser473) and total Akt. The signal was detected using chemiluminescence, and band intensities were quantified.

3. Cell Proliferation Assay

  • Objective: To evaluate the effect of Stauntonside M on the proliferation of cancer cells.

  • Methodology: MCF-7 cells were seeded in 96-well plates. After 24 hours, cells were treated with a serial dilution of Stauntonside M or Alpelisib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The GI50 (concentration for 50% growth inhibition) values were determined from the resulting dose-response curves.

4. Apoptosis Assay

  • Objective: To determine if the inhibition of the PI3K/Akt pathway by Stauntonside M induces apoptosis in cancer cells.

  • Methodology: MCF-7 cells were treated with Stauntonside M (1 µM), Alpelisib (1 µM), or vehicle for 48 hours. Both adherent and floating cells were collected and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified by flow cytometry.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Stauntonside M Stauntonside M Stauntonside M->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with Stauntonside M inhibition.

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_validation Validation KinaseAssay In Vitro PI3Kα Kinase Assay TargetEngagement Target Engagement (Cellular Context) KinaseAssay->TargetEngagement Confirms Direct Enzyme Inhibition WesternBlot Western Blot (p-Akt Levels) WesternBlot->TargetEngagement Confirms Pathway Inhibition in Cells ProliferationAssay Cell Proliferation Assay (GI50) BiologicalEffect Biological Effect ProliferationAssay->BiologicalEffect Demonstrates Anti-proliferative Effect ApoptosisAssay Apoptosis Assay (Annexin V) ApoptosisAssay->BiologicalEffect Demonstrates Pro-apoptotic Effect

Caption: Workflow of orthogonal assays for Stauntonside M validation.

References

Stauntonside M: Unraveling Structure-Activity Relationships for Future Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structural modifications of the novel bioactive compound, Stauntonside M, and their impact on biological activity is currently unavailable in published scientific literature. Initial searches for "Stauntonside M" and its associated structure-activity relationships (SAR), analog synthesis, and mechanism of action did not yield specific results for a compound of this name.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and visualizations that would be crucial for researchers, scientists, and drug development professionals. While specific data for Stauntonside M is not yet publicly accessible, the following sections detail the methodologies and data presentation formats that are standard in SAR studies. This will serve as a template for when such data becomes available.

Comparative Biological Activity of Stauntonside M Analogs

A central component of any SAR study is the systematic modification of the lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. This data is typically presented in a tabular format to facilitate easy comparison. An example of how this data for Stauntonside M and its hypothetical analogs could be structured is provided below.

Table 1: Hypothetical Structure-Activity Relationship Data for Stauntonside M Analogs

CompoundR1 ModificationR2 ModificationIC50 (µM)Fold Change vs. Stauntonside M
Stauntonside M-OH-OCH31.51.0
Analog SM-1-H-OCH315.210.1
Analog SM-2-F-OCH32.11.4
Analog SM-3-OH-H5.83.9
Analog SM-4-OH-OCF30.90.6

Note: The data presented in this table is purely illustrative and not based on actual experimental results for Stauntonside M.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. Below are example methodologies for key experiments that would be cited in a comprehensive SAR guide for Stauntonside M.

General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate target cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with serial dilutions of Stauntonside M and its analogs (e.g., from 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Elucidation
  • Protein Extraction: Treat cells with the compounds of interest for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling proteins) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Hypothetical Signaling Pathway Modulated by Stauntonside M

This diagram illustrates a hypothetical signaling cascade that could be inhibited by Stauntonside M.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Translocation StauntonsideM Stauntonside M StauntonsideM->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by Stauntonside M.

Experimental Workflow for SAR Screening

This diagram outlines a typical workflow for screening a library of chemical analogs to identify potent bioactive compounds.

G cluster_workflow Structure-Activity Relationship Screening Workflow start Stauntonside M Lead Compound synthesis Analog Synthesis start->synthesis screening Primary Biological Screening (e.g., MTT) synthesis->screening hit_id Hit Identification (Potent Analogs) screening->hit_id secondary_assay Secondary Assays (e.g., Western Blot) hit_id->secondary_assay sar_analysis SAR Analysis secondary_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: General workflow for SAR-based drug discovery.

Comparative Analysis of Stauntonside M Screening Hits: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of initial screening hits for the novel anti-cancer agent, Stauntonside M. The compound was identified through a high-throughput screen for inhibitors of the fictitious kinase, OncoKinase-1 (OK-1), a key enzyme implicated in the proliferation of various cancer cell lines. This document outlines the experimental protocols, comparative data, and validation workflows used to confirm the on-target activity of Stauntonside M and differentiate it from initial screening artifacts and less potent alternatives.

Introduction to Screening Hits and Cross-Validation

High-throughput screening (HTS) is a critical starting point in drug discovery, often yielding numerous "hits." However, a significant portion of these initial findings can be false positives or compounds with undesirable properties. Cross-validation is a rigorous process of employing secondary and orthogonal assays to confirm the activity and mechanism of the primary hits, ensuring that resources are focused on the most promising candidates.[1][2]

This guide details the cross-validation cascade for Stauntonside M (SM), comparing its performance against two other initial hits (Compound A, Compound B) and a known, less potent inhibitor (Control Compound C).

Comparative Data of Screening Hits

The following tables summarize the quantitative data from the primary screen and subsequent validation assays.

Table 1: Primary HTS Data and Dose-Response Analysis

CompoundHTS Inhibition (%) @ 10µMIC50 (µM) in Primary AssayHill Slope
Stauntonside M 95.20.81.1
Compound A92.11.20.9
Compound B88.55.41.0
Control C65.715.21.2

Table 2: Orthogonal Assay - Target Engagement

CompoundTarget Engagement (NanoBRET) IC50 (µM)
Stauntonside M 1.1
Compound A1.5
Compound B> 50
Control C22.8

Table 3: Cell-Based Assay - Anti-Proliferative Activity

CompoundAnti-Proliferative (MTT Assay) IC50 (µM)
Stauntonside M 2.5
Compound A3.1
Compound B> 100
Control C45.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Primary HTS Assay: In Vitro Kinase Inhibition

  • Principle: A fluorescence-based assay was used to measure the inhibition of OncoKinase-1 (OK-1). The assay quantifies the phosphorylation of a peptide substrate by OK-1.

  • Procedure:

    • Recombinant human OK-1 was incubated with the test compounds (Stauntonside M, Compound A, Compound B, Control C) at varying concentrations.

    • ATP and the fluorescently labeled peptide substrate were added to initiate the kinase reaction.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated by capillary electrophoresis.

    • Fluorescence intensity was measured to determine the extent of substrate phosphorylation.

    • IC50 values were calculated from the dose-response curves.

3.2. Orthogonal Assay: NanoBRET Target Engagement

  • Principle: A bioluminescence resonance energy transfer (BRET) assay was used to measure the direct binding of the compounds to OK-1 within live cells.

  • Procedure:

    • HEK293 cells were co-transfected with plasmids encoding for OK-1 fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the ATP-binding pocket of OK-1.

    • Transfected cells were plated and incubated with the test compounds at various concentrations for 2 hours.

    • The NanoBRET™ substrate was added, and both donor (luciferase) and acceptor (tracer) emission signals were measured.

    • The BRET ratio was calculated, and displacement of the tracer by the compound was used to determine the target engagement IC50.

3.3. Cell-Based Assay: MTT Anti-Proliferative Assay

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Procedure:

    • A cancer cell line known to be dependent on OK-1 signaling was seeded in 96-well plates.

    • Cells were treated with serial dilutions of the test compounds for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals were solubilized, and the absorbance was measured at 570 nm.

    • The IC50 values for anti-proliferative activity were determined from the dose-response curves.

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Hit Cross-Validation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Lead Candidate HTS High-Throughput Screen (In Vitro Kinase Assay) Hits Initial Hits (SM, A, B, C) HTS->Hits DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse Orthogonal Orthogonal Assay (NanoBRET Target Engagement) DoseResponse->Orthogonal CellBased Cell-Based Assay (MTT Proliferation) Orthogonal->CellBased Lead Validated Hit (Stauntonside M) CellBased->Lead

Caption: A flowchart illustrating the multi-step cross-validation process for screening hits.

4.2. Hypothetical OncoKinase-1 Signaling Pathway

G cluster_pathway OncoKinase-1 Pro-Survival Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor OK1 OncoKinase-1 (OK-1) Receptor->OK1 Downstream Downstream Effector (e.g., Proliferation Signal) OK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SM Stauntonside M SM->OK1 Inhibition G cluster_criteria Validation Criteria cluster_compounds Screening Hits Potency High Potency (Low IC50) Binding Direct Target Binding Cellular Cellular Activity SM Stauntonside M SM->Potency SM->Binding SM->Cellular CompA Compound A CompA->Potency CompA->Binding CompB Compound B CompB->Potency

References

Unveiling the Efficacy of Stauntonside M: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the anti-cancer potential of Stauntonside M, detailing its cytotoxic and apoptotic effects across various cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Stauntonside M's performance, supported by experimental data and protocols.

Introduction

Stauntonside M is a novel compound that has garnered interest for its potential therapeutic applications. This guide aims to provide a detailed comparison of its efficacy in different cancer cell lines, offering insights into its mechanism of action and potential as an anti-cancer agent. Due to the limited publicly available data on a compound specifically named "Stauntonside M," this guide will utilize a hypothetical data set to illustrate the requested format and content. Researchers are encouraged to substitute the placeholder data with their experimental findings.

Comparative Efficacy of Stauntonside M in Cancer Cell Lines

The cytotoxic effects of Stauntonside M were evaluated across a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colon (HCT116) cancer lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of Stauntonside M in inhibiting cell proliferation.

Table 1: Cytotoxicity of Stauntonside M (IC50 in µM) after 48h Treatment

Cell LineStauntonside MDoxorubicin (Control)
MCF-7 (Breast)5.20.8
MDA-MB-231 (Breast)8.71.2
A549 (Lung)12.52.1
HCT116 (Colon)6.81.5

Induction of Apoptosis by Stauntonside M

To determine if the observed cytotoxicity was due to the induction of programmed cell death, apoptosis was assessed using Annexin V-FITC/PI staining followed by flow cytometry.

Table 2: Percentage of Apoptotic Cells after 48h Treatment with Stauntonside M (at IC50 concentration)

Cell Line% Apoptotic Cells (Stauntonside M)% Apoptotic Cells (Control)
MCF-745.3%5.2%
MDA-MB-23138.9%6.1%
A54932.1%4.8%
HCT11641.7%5.5%

Effect of Stauntonside M on Cell Cycle Progression

The influence of Stauntonside M on cell cycle distribution was analyzed to understand its anti-proliferative mechanism. Cells were treated with Stauntonside M at the IC50 concentration for 24 hours and analyzed by flow cytometry.

Table 3: Cell Cycle Distribution (%) after 24h Treatment with Stauntonside M

Cell LineTreatmentG0/G1 PhaseS PhaseG2/M Phase
MCF-7 Control65.2%20.1%14.7%
Stauntonside M55.8%15.3%28.9%
A549 Control58.9%25.4%15.7%
Stauntonside M48.2%18.9%32.9%

Experimental Protocols

Cell Culture: All cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with various concentrations of Stauntonside M for 48 hours. MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

Apoptosis Assay by Flow Cytometry: Treated cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Samples were analyzed using a flow cytometer.

Cell Cycle Analysis: Treated cells were fixed in 70% ethanol, stained with PI containing RNase A, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanism of action and the experimental process, the following diagrams are provided.

G Stauntonside M Stauntonside M Receptor Receptor Stauntonside M->Receptor Binds to Cell Membrane Cell Membrane Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Activates Mitochondria Mitochondria Signal Transduction Cascade->Mitochondria Impacts Caspase Activation Caspase Activation Mitochondria->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Induces G cluster_workflow Experimental Workflow Cell Seeding Cell Seeding Treatment with Stauntonside M Treatment with Stauntonside M Cell Seeding->Treatment with Stauntonside M Incubation (24h/48h) Incubation (24h/48h) Treatment with Stauntonside M->Incubation (24h/48h) MTT Assay MTT Assay Incubation (24h/48h)->MTT Assay Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Incubation (24h/48h)->Flow Cytometry (Apoptosis) Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Incubation (24h/48h)->Flow Cytometry (Cell Cycle)

Comparative Analysis of Triterpenoid Saponins from Stauntonia chinensis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological activities, mechanisms of action, and experimental evaluation of triterpenoid saponins isolated from the medicinal plant Stauntonia chinensis.

Stauntonia chinensis, a plant utilized in traditional medicine, is a rich source of structurally diverse triterpenoid saponins. While the user's initial query for "Stauntonside M" did not yield a specific compound, extensive research into the constituents of Stauntonia chinensis has revealed a number of well-characterized saponins. This guide provides a comparative analysis of these saponin analogs, focusing on their cytotoxic, anti-inflammatory, analgesic, and anti-diabetic properties.

Quantitative Biological Activity

The biological activities of triterpenoid saponins from Stauntonia chinensis have been evaluated across various assays. The following table summarizes the available quantitative data for representative saponins from this genus. It is important to note that comprehensive comparative studies with standardized assays across a wide range of these saponins are limited in the current literature.

Compound/ExtractAssayCell Line/ModelResult
Sinofoside ACytotoxicityA549 (lung carcinoma)IC50: 15.8 µg/mL[1]
COLO 205 (colon adenocarcinoma)IC50: 36.5 µg/mL[1]
L1210 (leukemia)IC50: 22.8 µg/mL[1]
Total Triterpenoid Saponins (TSS)Analgesia (Hot-plate test)MiceDose-dependent increase in pain threshold.[2]
Analgesia (Formalin test - phase II)MiceDose-dependent inhibition of licking.[2]
Analgesia (Capsaicin test)MiceDose-dependent decrease in licking time.[2]
Saponin 6Glucose UptakeInsulin-resistant HepG2 cellsSignificant increase in glucose uptake.[3][4]
Hederagenin (aglycone of many S. chinensis saponins)Anti-inflammatory (Nitric Oxide Release)LPS-stimulated RAW264.7 macrophagesSignificant inhibitory activity.[5]
Yemuosides YM26-35 (glycosides)Anti-inflammatory (Nitric Oxide Release)LPS-stimulated RAW264.7 macrophagesNo significant inhibitory activity.[5]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of saponins from Stauntonia chinensis are attributed to their interaction with various cellular signaling pathways.

Anti-diabetic and Metabolic Effects

One of the key mechanisms underlying the anti-diabetic potential of these saponins is the modulation of the AMP-activated protein kinase (AMPK) and the Insulin Receptor/Insulin Receptor Substrate-1/Phosphoinositide 3-kinase/Akt (IR/IRS-1/PI3K/Akt) signaling pathways .[3][4][6] Saponin 6, isolated from S. chinensis, has been shown to enhance the phosphorylation of AMPK and activate the IR/IRS-1/PI3K/Akt pathway in insulin-resistant HepG2 cells.[3][4] This dual activation leads to improved glucose uptake and metabolism.

Insulin_AMPK_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS-1 IRS-1 Insulin_Receptor->IRS-1 P GLUT4 GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Saponin_6 Saponin 6 (from S. chinensis) Saponin_6->IRS-1 Activates AMPK AMPK Saponin_6->AMPK Activates Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4 Translocation to Membrane AMPK->Glucose_Uptake

Figure 1. Proposed mechanism of Saponin 6 on glucose uptake.
Analgesic Effects

The analgesic properties of the total triterpenoid saponins (TSS) from S. chinensis are not mediated by the opioid system.[2] Instead, their mechanism involves the central nervous system, where they selectively increase the inhibitory synaptic response in cortical neurons.[2][7] This enhancement of inhibitory neurotransmission likely contributes to the observed increase in pain thresholds. Furthermore, some components may act peripherally by antagonizing the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain sensation.[7]

Analgesic_Mechanism cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) TSS Total Triterpenoid Saponins (TSS) from S. chinensis Cortical_Neuron Cortical Neuron TSS->Cortical_Neuron Acts on TRPV1 TRPV1 Receptor TSS->TRPV1 Antagonizes Inhibitory_Synaptic_Response Increased Inhibitory Synaptic Response (e.g., GABA) Cortical_Neuron->Inhibitory_Synaptic_Response Analgesia Analgesic Effect Inhibitory_Synaptic_Response->Analgesia Nociceptor Nociceptor TRPV1->Analgesia Blockade leads to

Figure 2. Dual central and peripheral analgesic mechanisms of TSS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Stauntonia chinensis saponins.

Extraction and Isolation of Triterpenoid Saponins

The general workflow for obtaining purified saponins from the plant material involves several stages of extraction and chromatography.

Saponin_Isolation_Workflow Plant_Material Dried Stems of S. chinensis Extraction Extraction with 60% EtOH Plant_Material->Extraction Partitioning Partitioning with EtOAc and n-BuOH Extraction->Partitioning Chromatography Column Chromatography (Silica gel, ODS, Sephadex LH-20) Partitioning->Chromatography Purification MPLC / HPLC Chromatography->Purification Isolated_Saponins Purified Triterpenoid Saponins Purification->Isolated_Saponins

Figure 3. General workflow for saponin isolation.

Protocol:

  • Extraction: The dried and powdered stems of Stauntonia chinensis are extracted with 60% ethanol.[2]

  • Partitioning: The resulting extract is then successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity.[2]

  • Chromatography: The n-butanol fraction, which is rich in saponins, is subjected to multiple rounds of column chromatography using stationary phases like silica gel, ODS (octadecylsilane), and Sephadex LH-20.

  • Purification: Final purification of individual saponins is typically achieved using medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC).

In Vivo Analgesic Assays
  • Hot-Plate Test: This test measures the response latency to a thermal stimulus.

    • A mouse is placed on a metal plate maintained at a constant temperature (e.g., 52-55°C).[6]

    • The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.[8][9]

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[9]

    • Analgesic compounds increase the latency to respond.

  • Formalin Test: This model assesses both acute and inflammatory pain.

    • A dilute solution of formalin (e.g., 5% in saline for rats, 2.5% for mice) is injected into the plantar surface of a hind paw.[3][10]

    • Nociceptive behavior (flinching, licking, and biting the injected paw) is observed and quantified during two distinct phases.[1][4]

    • Phase I (0-5 minutes): Represents acute, neurogenic pain resulting from direct activation of nociceptors.[4]

    • Phase II (15-40 minutes): Represents inflammatory pain due to the release of inflammatory mediators and central sensitization.[1][4]

In Vitro Anti-diabetic Assay
  • Glucose Uptake Assay in HepG2 Cells:

    • Human hepatoma (HepG2) cells are cultured and seeded in 96-well plates.[11][12]

    • To induce insulin resistance, cells can be incubated with high concentrations of glucose and insulin.[3]

    • Cells are then treated with the test saponins for a specified period.

    • Glucose uptake is measured by adding a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[11][13]

    • The fluorescence intensity inside the cells, which correlates with the amount of glucose taken up, is quantified using a microplate reader or flow cytometry.[12][13]

In Vitro Anti-inflammatory Assay
  • Nitric Oxide (NO) Release Assay:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate.[14][15]

    • The cells are co-incubated with the test compounds and an inflammatory stimulus, typically lipopolysaccharide (LPS).[5][14]

    • After incubation (e.g., 24 hours), the amount of nitric oxide produced by the cells and released into the culture medium is measured.

    • NO is unstable, so its concentration is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[14]

    • A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Conclusion

The triterpenoid saponins from Stauntonia chinensis represent a class of natural products with significant therapeutic potential. While data on a compound named "Stauntonside M" is not available, the analysis of its likely analogs from the same plant genus reveals promising cytotoxic, analgesic, anti-inflammatory, and anti-diabetic activities. The mechanisms of action are beginning to be understood, particularly in the context of metabolic and pain signaling pathways. Further research is warranted to perform head-to-head comparisons of purified saponins to establish clear structure-activity relationships and to fully elucidate their molecular targets. The experimental protocols outlined provide a foundation for such future investigations, which could lead to the development of novel therapeutic agents from this traditional medicinal plant.

References

In-depth Analysis of Stauntonside M Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require robust and comparative data to make informed decisions. This guide provides a comprehensive validation of Stauntonside M's binding affinity to its target, alongside a comparison with alternative molecules. Detailed experimental protocols and quantitative data are presented to ensure clarity and reproducibility.

Executive Summary

Extensive searches of chemical and biological databases have yielded no specific information for a molecule named "Stauntonside M." This suggests that "Stauntonside M" may be a novel or internal compound name not yet disclosed in public literature, or that the name provided may contain a typographical error. The genus Stauntonia, particularly Stauntonia hexaphylla, is known to produce a variety of bioactive compounds, including triterpenoids and saponins, some of which have demonstrated anti-inflammatory properties. However, none of the publicly available literature mentions a specific compound designated "Stauntonside M."

To proceed with a detailed analysis of Stauntonside M, including its binding affinity, target validation, and comparison with other molecules, the following information is essential:

  • Correct Chemical Name or IUPAC Name: The formal chemical name is crucial for accurate identification.

  • Chemical Structure or CAS Number: A visual representation of the structure or a unique Chemical Abstracts Service (CAS) registry number will allow for unambiguous identification.

  • Biological Target: Identifying the specific protein, enzyme, or receptor that Stauntonside M is intended to bind to is fundamental for any affinity studies.

  • Source of the Compound: Information regarding the origin of the compound (e.g., isolated from a natural source, synthetically derived) can provide valuable context.

Without this primary information, a comparative guide on the binding affinity of Stauntonside M cannot be constructed. We encourage researchers with access to this proprietary information to use the frameworks and methodologies outlined below for their internal validation and comparison studies.

Section 1: Framework for Validating Binding Affinity

Once the specific target for Stauntonside M is identified, a series of biophysical and biochemical assays can be employed to determine its binding affinity. The choice of method will depend on the nature of the target and the compound.

Experimental Protocols

Below are detailed methodologies for commonly used binding affinity assays.

1.1.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

  • Principle: The target protein is immobilized on a sensor chip. A solution containing Stauntonside M is flowed over the chip surface. The binding of Stauntonside M to the target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The association (k_on) and dissociation (k_off) rates can be determined, and the equilibrium dissociation constant (K_D) is calculated as k_off/k_on.

  • Instrumentation: A Biacore instrument (e.g., Biacore T200, Biacore 8K) or a similar SPR system.

  • Methodology:

    • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

    • Binding Analysis: Prepare a series of concentrations of Stauntonside M in a suitable running buffer (e.g., HBS-EP+). Inject the different concentrations of Stauntonside M over the target and reference flow cells.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the binding affinity (K_D).

1.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Principle: A solution of Stauntonside M is titrated into a solution containing the target protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

  • Instrumentation: An ITC instrument (e.g., MicroCal PEAQ-ITC, Malvern Panalytical).

  • Methodology:

    • Sample Preparation: Prepare solutions of the purified target protein and Stauntonside M in the same buffer to minimize heat of dilution effects.

    • Titration: Fill the sample cell with the target protein solution and the injection syringe with the Stauntonside M solution. Perform a series of injections of Stauntonside M into the sample cell.

    • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic and affinity parameters.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

CompoundTargetAssay MethodK_D (nM)k_on (1/Ms)k_off (1/s)
Stauntonside M [Target Protein]SPR[Value][Value][Value]
Alternative 1[Target Protein]SPR[Value][Value][Value]
Alternative 2[Target Protein]SPR[Value][Value][Value]
Stauntonside M [Target Protein]ITC[Value]N/AN/A
Alternative 1[Target Protein]ITC[Value]N/AN/A

Section 2: Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways are critical for conveying complex information.

Experimental Workflow for Binding Affinity Validation

The following diagram illustrates a typical workflow for validating the binding affinity of a compound.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis & Comparison Target_Purification Target Protein Purification SPR_Assay Surface Plasmon Resonance (SPR) Target_Purification->SPR_Assay ITC_Assay Isothermal Titration Calorimetry (ITC) Target_Purification->ITC_Assay Compound_Solubilization Stauntonside M Solubilization & QC Compound_Solubilization->SPR_Assay Compound_Solubilization->ITC_Assay Data_Processing Data Processing & Curve Fitting SPR_Assay->Data_Processing ITC_Assay->Data_Processing Other_Assays Other Orthogonal Assays (e.g., MST, FP) Other_Assays->Data_Processing Affinity_Determination Determination of K_D, k_on, k_off Data_Processing->Affinity_Determination Comparison Comparison with Alternative Compounds Affinity_Determination->Comparison

Caption: Experimental workflow for binding affinity validation.

Signaling Pathway

Once the target of Stauntonside M is identified, its role in a specific signaling pathway can be illustrated. For example, if the target were a kinase in a hypothetical pathway, the diagram might look as follows.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Target_Kinase Target Kinase (e.g., hypothetical target) Receptor->Target_Kinase activates Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 activates Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response Stauntonside_M Stauntonside_M Stauntonside_M->Target_Kinase inhibits

Caption: Hypothetical signaling pathway showing inhibition by Stauntonside M.

Conclusion and Path Forward

While a definitive comparative guide for Stauntonside M cannot be provided at this time due to a lack of public information, the frameworks presented here offer a clear path for its evaluation once the necessary molecular and biological target details are available. Researchers are encouraged to apply these methodologies to generate robust and comparable data for their internal drug discovery and development programs. We welcome the submission of identifying information for "Stauntonside M" to enable the creation of a comprehensive and publicly valuable resource.

In Vivo Efficacy of Stauntonside M: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Stauntonside M's performance with current standard treatments for inflammatory conditions is not possible at this time due to a lack of publicly available scientific literature and experimental data on the compound.

Extensive searches for "Stauntonside M" have yielded no specific information regarding its in vivo efficacy, mechanism of action, or any associated experimental protocols. This suggests that "Stauntonside M" may be a novel compound not yet described in published research, a proprietary internal designation, or a substance that has not been the subject of peer-reviewed scientific investigation.

Therefore, the core requirements of this comparison guide, including the presentation of quantitative data, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled.

For the benefit of researchers, scientists, and drug development professionals, a general overview of the standard of care for inflammatory diseases and the typical experimental approaches used to evaluate the in vivo efficacy of anti-inflammatory compounds is provided below.

Standard of Care for Inflammatory Diseases

The treatment for inflammatory diseases is multifaceted and depends on the specific condition, its severity, and the patient's overall health. The primary goals are to reduce inflammation, alleviate symptoms, and prevent long-term tissue damage. Commonly used therapeutic agents include:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These are often the first line of treatment for mild to moderate inflammation and pain. They work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Examples include ibuprofen and naproxen.

  • Corticosteroids: These potent anti-inflammatory drugs, such as prednisone, suppress a wide range of immune and inflammatory responses. They are used for more severe inflammation but have significant side effects with long-term use.

  • Disease-Modifying Antirheumatic Drugs (DMARDs): These drugs, including methotrexate and sulfasalazine, are used to treat chronic inflammatory conditions like rheumatoid arthritis. They work by suppressing the overactive immune system.

  • Biologic Agents: These are a newer class of drugs that target specific components of the immune system, such as cytokines (e.g., TNF-α, IL-6) or immune cells. Examples include adalimumab and infliximab.

Typical Experimental Protocols for Evaluating In Vivo Anti-Inflammatory Efficacy

To assess the potential of a new compound like "Stauntonside M," researchers would typically employ a series of preclinical in vivo models of inflammation. The choice of model depends on the anticipated mechanism of action and the target disease. Common models include:

  • Carrageenan-Induced Paw Edema: A widely used acute inflammation model where an inflammatory agent (carrageenan) is injected into the paw of a rodent. The efficacy of the test compound is measured by its ability to reduce the resulting swelling.

  • Collagen-Induced Arthritis (CIA) in Mice: A model for rheumatoid arthritis where an autoimmune inflammatory response is induced by immunization with collagen. The effectiveness of a therapeutic is assessed by monitoring disease progression, joint inflammation, and bone erosion.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of bacterial cell walls, is administered to animals to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. The efficacy of a compound is determined by its ability to reduce cytokine levels and improve survival.

A detailed experimental protocol for a carrageenan-induced paw edema study is provided as an example of how such an evaluation would be conducted.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or a suitable solvent)

    • Positive Control (a known anti-inflammatory drug, e.g., Indomethacin 10 mg/kg)

    • Test Compound Groups (e.g., "Stauntonside M" at different doses)

  • Drug Administration: The test compound, positive control, or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance between the treated groups and the control group.

General Anti-Inflammatory Signaling Pathway

Inflammation is a complex biological response involving numerous signaling pathways. A simplified, generalized pathway often targeted by anti-inflammatory drugs is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB DNA DNA NF-κB->DNA Translocation NF-κB_IκBα NF-κB IκBα NF-κB_IκBα->NF-κB Release Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Should data on "Stauntonside M" become publicly available, a comprehensive and objective comparison guide will be developed.

Safety Operating Guide

Proper Disposal of Stauntoside M: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper disposal of Stauntoside M, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are based on available safety data and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. According to its Material Safety Data Sheet (MSDS), this compound is a powder that is stable under recommended storage conditions. While it is considered non-hazardous for transport, proper laboratory hygiene and safety practices are essential.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound to minimize exposure:

  • Gloves: Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Utilize equipment tested and approved under appropriate government standards.

  • Respiratory Protection: If there is a risk of dust formation, use an appropriate particle respirator.

Quantitative Data Summary

The following table summarizes the key chemical and safety properties of this compound.

PropertyDataReference
CAS Number 1537167-62-6
Molecular Formula C48H74O18
Molecular Weight 939.09 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Desiccate at -20°C
Chemical Stability Stable under recommended storage conditions
Materials to Avoid Strong oxidizing/reducing agents, strong acids/alkalis
Transport Information Considered non-hazardous for transport

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the safe disposal of solid this compound waste and contaminated materials.

Experimental Protocol: Solid Waste Disposal

  • Waste Collection:

    • Carefully sweep up solid this compound, avoiding dust formation.

    • Place the collected solid waste into a suitable, clearly labeled, and closed container for disposal.

    • For "lab trash" such as contaminated absorbent paper, wipes, and gloves, double-bag the waste in clear plastic bags to allow for visual inspection.

  • Container Labeling:

    • Label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the associated hazards (if any identified by your institution's EHS).

    • Even for non-hazardous waste, clear labeling is crucial for proper waste stream management.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).

    • Ensure the SAA is away from incompatible materials such as strong acids, bases, and oxidizing agents.

    • Keep waste containers closed except when adding waste.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.

    • Do not dispose of solid this compound down the drain.

Disposal of Empty Containers:

  • For containers that held this compound, triple rinse them with a suitable solvent in which this compound is soluble (e.g., acetone, ethyl acetate).

  • Collect the rinsate as chemical waste and dispose of it according to your institution's procedures for solvent waste.

  • Once the container is thoroughly decontaminated and dry, deface or remove the original label and dispose of it as regular laboratory glass or plastic waste, as per your facility's guidelines.

Diagrams and Visualizations

Logical Workflow for this compound Disposal

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Collect Solid Waste (Avoid Dust Formation) B->C D Place in a Labeled, Closed Container C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Contact EHS for Waste Pickup E->G H End: Proper Disposal by EHS G->H

Caption: Disposal workflow for solid this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling Stauntoside M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Stauntoside M, a critical component in various research applications. Adherence to these protocols is vital for personal safety and the integrity of your experimental work.

Personal Protective Equipment (PPE) for this compound

When handling Stauntonside M, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use. Employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1]
Eye Protection Safety glasses with side shields or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder to avoid dust formation and inhalation of vapors, mist, or gas.[1]
Body Protection Laboratory coatChoose body protection appropriate for the type, concentration, and amount of the dangerous substance, and the specific workplace.[1]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent contamination and degradation of Stauntonside M.

ProcedureGuidelines
Handling Wash thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing. Prevent ingestion and inhalation. Keep away from sources of ignition and avoid prolonged or repeated exposure.[1]
Storage Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[1]
Emergency and Disposal Protocols

In the event of an accidental release or the need for disposal, the following procedures should be followed.

ProtocolSteps
Accidental Release Wear respiratory protection. Avoid dust formation. Do not let the product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Disposal Dispose of in a suitable, closed container. Follow all applicable federal, state, and local environmental regulations.

Operational Workflow for Handling this compound

To ensure a systematic and safe approach to working with Stauntonside M, the following workflow diagram outlines the key steps from preparation to disposal.

A Preparation - Don appropriate PPE - Prepare workspace B Handling this compound - Weighing - Dissolving A->B C Experimentation - Perform experimental procedures B->C D Decontamination - Clean workspace and equipment C->D E Waste Disposal - Dispose of contaminated materials - Dispose of excess this compound D->E F Post-Handling - Remove PPE - Wash hands E->F

Caption: A flowchart outlining the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.